Nonyl dimethylbenzylammonium
Description
Historical Context of Quaternary Ammonium (B1175870) Compound Development in Research
The investigation of quaternary ammonium compounds (QACs) began in the early 20th century. mdpi.comfrontiersin.org In 1916, the germicidal properties of hexamethylenetetramine derivatives were first reported, marking a pivotal moment in the exploration of the relationship between chemical structure and bactericidal activity. frontiersin.org A significant breakthrough occurred in 1935 when Gerhard Domagk discovered benzalkonium chloride (BAC), a mixture of alkylbenzyldimethylammonium chlorides. mdpi.comfrontiersin.org Domagk's finding that a long alkyl chain attached to the quaternary nitrogen conferred potent antimicrobial properties opened the door for their widespread application. frontiersin.org This discovery was a crucial step that led to the commercial and research interest in QACs. biomedpharmajournal.org
The first QAC to be approved by the U.S. Environmental Protection Agency was BAC in 1947. frontiersin.org This event spurred further research and development, leading to the introduction of various generations of QACs, each with modified structures and properties. biomedpharmajournal.orgaldebaransistemas.com The initial generation included simple benzalkonium chlorides, where the alkyl chain length varied. aldebaransistemas.com Subsequent generations involved modifications such as the introduction of ethyl groups or the combination of different QACs to enhance their activity. aldebaransistemas.com Over the decades, the production and use of QACs have seen a substantial increase, reflecting their importance in various research and industrial fields. biomedpharmajournal.org The COVID-19 pandemic, in particular, led to a significant surge in the use and study of QAC-based disinfectants. mdpi.comsfei.org
Structural Classification of Nonyl Dimethylbenzylammonium within Cationic Surfactants
This compound belongs to the family of cationic surfactants, specifically the quaternary ammonium compounds. google.comatamankimya.com The defining feature of these compounds is a central, positively charged nitrogen atom bonded to four other atoms or groups. frontiersin.org In the case of this compound, the nitrogen atom is covalently bonded to:
A nonyl group (a nine-carbon alkyl chain)
Two methyl groups
A benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group)
This structure makes it an amphiphilic molecule, possessing both a hydrophobic (the nonyl and benzyl groups) and a hydrophilic (the cationic quaternary ammonium head) region. jcu.cz This amphiphilic nature is fundamental to its properties as a surfactant. jcu.cz
This compound is a specific example of an alkylbenzyldimethylammonium chloride (ADBAC), a major class of QACs. atamankimya.comwikipedia.org ADBACs are typically mixtures of compounds with varying alkyl chain lengths. wikipedia.org For instance, commercial benzalkonium chloride is a mixture of ADBACs with alkyl chains of C8, C10, C12, C14, C16, and C18. mdpi.comjcu.cz this compound chloride, with its C9 alkyl chain, falls within this structural classification. google.com
Table 1: Structural Components of this compound
| Component | Chemical Formula | Role in Molecule |
|---|---|---|
| Quaternary Nitrogen | N⁺ | Cationic center |
| Nonyl Group | C₉H₁₉ | Hydrophobic alkyl chain |
| Methyl Groups (x2) | CH₃ | Substituents on nitrogen |
| Benzyl Group | C₇H₇ | Hydrophobic aromatic group |
| Counter-ion (e.g., Chloride) | Cl⁻ | Anion to balance the positive charge |
Overview of Research Trajectories in this compound Studies
Research on this compound and related ADBACs has followed several key trajectories, primarily focusing on their synthesis, physicochemical properties, and applications based on their surface activity and biological effects.
Synthesis and Physicochemical Properties: A significant area of research has been the synthesis of ADBACs with varying alkyl chain lengths, including nonyl derivatives, to understand structure-activity relationships. jcu.czresearchgate.net The synthesis typically involves the quaternization of N,N-dimethylbenzylamine with an appropriate alkyl halide, such as nonyl chloride or bromide. jcu.cz Studies have optimized reaction conditions, including the choice of solvent, to achieve high purity products. jcu.cz Research has also focused on characterizing the physicochemical properties of these compounds, such as their solubility, critical micelle concentration (CMC), and surface tension reduction. researchgate.netnih.gov The CMC is a critical parameter as it indicates the concentration at which the surfactant molecules begin to form micelles in a solution. mdpi.com
Antimicrobial and Biocidal Research: A primary focus of research has been the antimicrobial properties of ADBACs. mdpi.combiomedpharmajournal.org Studies have investigated the efficacy of compounds like this compound against a broad spectrum of microorganisms, including bacteria and fungi. researchgate.netresearchgate.net The length of the alkyl chain plays a crucial role in the antimicrobial activity, with different chain lengths showing optimal efficacy against different types of microbes. wikipedia.org Research has also explored the mechanisms of action, which are thought to involve the disruption of microbial cell membranes. wikipedia.org
Interaction with Surfaces and Materials: The cationic nature of this compound leads to strong interactions with negatively charged surfaces. researchgate.net This has prompted research into its adsorption onto various materials, such as cotton and other cellulosic substrates. researchgate.net Understanding these interactions is crucial for applications where the compound is used in formulations like disinfecting wipes, as the adsorption onto the wipe material can reduce the concentration of the active ingredient available for disinfection. researchgate.net Studies have examined how factors like pH, temperature, and the presence of other chemicals affect this adsorption process. researchgate.net
Environmental and Biological System Interactions: More recent research has begun to investigate the environmental fate and the effects of ADBACs on biological systems beyond their intended targets. sfei.orgnih.gov Studies have explored the impact of these compounds on soil microbiota and their potential effects on non-target organisms like insects. nih.gov For example, research has examined the disruption of gut microbiota and other physiological processes in honeybees exposed to dodecyl dimethylbenzylammonium chloride, a closely related compound. nih.gov This line of inquiry is becoming increasingly important due to the widespread use of these compounds. sfei.org
Structure
3D Structure
Properties
CAS No. |
54374-88-8 |
|---|---|
Molecular Formula |
C18H32N+ |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
benzyl-dimethyl-nonylazanium |
InChI |
InChI=1S/C18H32N/c1-4-5-6-7-8-9-13-16-19(2,3)17-18-14-11-10-12-15-18/h10-12,14-15H,4-9,13,16-17H2,1-3H3/q+1 |
InChI Key |
VRYRQBMYZJZRAE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Other CAS No. |
54374-88-8 |
Synonyms |
ADB-9 nonyl dimethylbenzylammonium |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Nonyl Dimethylbenzylammonium
Classical Synthetic Routes for Nonyl Dimethylbenzylammonium
The traditional and most common method for synthesizing this compound and other QACs is through the Menshutkin reaction. ntnu.no This reaction involves the alkylation of a tertiary amine. researchgate.netntnu.no Specifically for this compound, this can be achieved by reacting nonyldimethylamine with benzyl (B1604629) chloride. researchgate.net
An alternative classical route involves the reaction of N,N-dimethylbenzylamine with a nonyl halide, such as nonyl bromide. researchgate.net Generally, the quaternization of dialkylmethylamines with methyl chloride tends to result in higher yields compared to the quaternization of alkyldimethylamines with other alkyl halides. google.com Industrial-scale production often employs continuous flow processes where the tertiary amine and benzyl chloride are mixed in a reactor and heated to facilitate the quaternization.
Table 1: Comparison of Classical Synthetic Approaches
| Reactant 1 | Reactant 2 | General Yield | Reference |
| Nonyldimethylamine | Benzyl Chloride | Good | researchgate.net |
| N,N-Dimethylbenzylamine | Nonyl Bromide | Variable | researchgate.net |
| Dialkylmethylamines | Methyl Chloride | Higher | google.com |
Alkylation Reactions in this compound Synthesis
The core of this compound synthesis is the SN2 nucleophilic substitution reaction, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide (in this case, benzyl chloride or a nonyl halide). ntnu.no The halide acts as the leaving group, resulting in the formation of the quaternary ammonium (B1175870) salt. ntnu.no
The choice of reactants can influence the reaction's efficiency. For instance, the synthesis of various benzalkonium bromides, which are structurally similar to this compound, has been successfully achieved by reacting N,N-dimethylbenzylamine with a series of long-chain n-alkylbromides. researchgate.net The primary alkyl halides required for these reactions can be prepared from their corresponding alcohols (e.g., nonyl alcohol) using conventional chlorinating or brominating agents. google.com
Optimization of Reaction Conditions for Yield and Purity
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key factors that influence the efficiency of the synthesis include temperature, solvent polarity, and reagent ratios.
Temperature: Higher temperatures generally increase the reaction rate. ntnu.no However, excessively high temperatures can lead to degradation of the product or starting materials. Finding the optimal temperature is crucial for balancing reaction kinetics and minimizing side reactions. For similar quaternization reactions, optimal temperatures often range between 40–60°C.
Solvent: The choice of solvent plays a significant role. Polar aprotic solvents, such as acetonitrile (B52724) or butanone, are often preferred as they can effectively solvate the transition state and facilitate the SN2 reaction. jcu.czmdpi.com Butanone has been identified as a convenient solvent that also allows for effective recrystallization of the product. jcu.cz
Reagent Ratio: Using a slight excess of the alkylating agent can help to ensure the complete conversion of the tertiary amine. In some industrial processes, the mass ratio of the tertiary amine mixture to benzyl chloride is carefully controlled, for instance, between 1.57 and 1.81, to obtain a high-purity product. google.comgoogle.com
Post-synthesis purification is essential to remove unreacted starting materials and byproducts. Recrystallization is a common technique, often using solvents like acetone, ethyl acetate, or mixtures such as ethanol/water. ntnu.no
Table 2: Key Parameters for Optimizing this compound Synthesis
| Parameter | Optimal Condition/Consideration | Rationale | References |
| Temperature | 40-60°C (typical range) | Balances reaction rate and minimizes degradation | ntnu.no |
| Solvent | Polar aprotic (e.g., acetonitrile, butanone) | Enhances ion-pair dissociation and reaction efficiency | jcu.czmdpi.com |
| Reagent Ratio | Slight excess of alkylating agent | Drives reaction to completion | |
| Purification | Recrystallization | Removes impurities for high-purity product | ntnu.no |
Novel Synthetic Approaches and Green Chemistry Principles in this compound Production
In line with the growing emphasis on sustainable chemistry, efforts are being made to develop more environmentally friendly synthetic routes for QACs. ijrpr.com This includes the use of greener solvents, catalytic methods, and solvent-free conditions.
Catalytic Methods for this compound Synthesis
Catalysis offers a promising avenue for improving the synthesis of QACs. While direct catalytic methods for this compound are not extensively detailed in the provided context, related syntheses highlight the potential. For instance, phase-transfer catalysis (PTC) can significantly enhance reaction rates and yields in biphasic systems by facilitating the transfer of the nucleophile between phases.
The synthesis of related amine compounds, which are precursors to QACs, has benefited from transition metal catalysis. whamine.com For example, palladium and iridium catalysts have been used for the intermolecular amination of olefins. whamine.com Catalytic reductive amination in water, using a Pd/C catalyst, has been employed to synthesize aliphatic amines from natural products like cashew nutshell liquid, which can then be alkylated to form cationic surfactants. researchgate.net
Solvent-Free and Sustainable this compound Synthesis
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. ijrpr.com These reactions can be promoted by mechanical energy (mechanochemistry) or thermal activation. ijrpr.com While specific examples for this compound are not prevalent, the Knoevenagel condensation, a C-C bond-forming reaction, has been successfully performed under solvent-free conditions. ijrpr.com
The use of sustainable and biodegradable raw materials is another important aspect. For example, surfactants have been synthesized from cashew nutshell liquid (CNSL), a renewable resource. researchgate.net The resulting aliphatic amines can be quaternized to produce bio-based cationic surfactants. researchgate.net Furthermore, research into ionic liquids (ILs) as both catalysts and green solvents has shown promise in various organic reactions, offering high yields and the potential for catalyst recycling. mdpi.com
Structural Modifications and Derivatization Strategies for this compound Analogues
Modifying the structure of this compound allows for the fine-tuning of its properties. These modifications can involve altering the length of the alkyl chain, changing the aromatic group, or introducing different functional groups.
One common strategy is to vary the length of the n-alkyl chain. For instance, series of benzalkonium halides with alkyl chains ranging from C8 to C18 have been synthesized to investigate structure-activity relationships. jcu.cz Another approach involves modifying the aromatic ring. Benzalkonium chloride analogues have been created by replacing the phenyl ring with a pyridine (B92270) ring, resulting in novel QACs. mdpi.com
Derivatization can also introduce cleavable linkages, such as carbonate groups, into the surfactant structure. semanticscholar.org This strategy aims to create compounds that are more easily biodegradable, breaking down into less harmful substances. semanticscholar.org Furthermore, the counter-ion (e.g., chloride) can be exchanged for other anions like bromide, iodide, or tetrafluoroborate (B81430) to alter the compound's physical and chemical properties. google.com
Synthesis of this compound Derivatives with Altered Alkyl Chain Lengths
The synthesis of this compound derivatives with varying alkyl chain lengths is a common strategy to modulate the compound's physicochemical properties. The primary synthetic route is the quaternization reaction between a tertiary amine and an alkyl or benzyl halide. researchgate.net Two main variations of this approach are employed:
Reaction of N,N-dimethylalkylamines with benzyl chloride: In this method, a series of N,N-dimethylalkylamines, where the alkyl group can range from C8 to C18, are reacted with benzyl chloride. researchgate.netgoogle.comgoogle.com This is a direct and widely used method for producing a homologous series of alkyldimethylbenzylammonium chlorides. google.com
Reaction of N,N-dimethylbenzylamine with n-alkyl halides: Alternatively, N,N-dimethylbenzylamine can be reacted with various long-chain n-alkyl halides (typically bromides or chlorides) to achieve the desired derivatives. researchgate.netresearchgate.net
These reactions are typically carried out in polar solvents like acetone, ethanol, or butanone to facilitate the formation of the charged quaternary ammonium salt. sciensage.inforesearchgate.net Purification is often achieved through recrystallization to yield the final products as white, stable crystals. researchgate.net The choice of solvent and reaction conditions can influence the reaction rate and final yield. For instance, using butanone as a solvent has been found to be convenient, often requiring only a single recrystallization step for purification. researchgate.net
The general reaction scheme for the synthesis of alkyldimethylbenzylammonium chloride via the quaternization of N,N-dimethylalkylamine with benzyl chloride is as follows:
R-N(CH₃)₂ + C₆H₅CH₂Cl → [R-N(CH₃)₂CH₂C₆H₅]⁺Cl⁻
Where R is an alkyl chain (e.g., C₈H₁₇, C₁₀H₂₁, C₁₂H₂₅, etc.)
Table 1: Synthesis of Alkyldimethylbenzylammonium Halides with Various Alkyl Chains
| Alkyl Chain (R) | Reactants | Solvent/Conditions | Reference |
|---|---|---|---|
| Octyl (C₈H₁₇) | N,N-dimethyloctylamine and benzyl chloride | Butanone | researchgate.net |
| Decyl (C₁₀H₂₁) | N,N-dimethyldecylamine and benzyl chloride | Butanone | researchgate.net |
| Dodecyl (C₁₂H₂₅) | N,N-dimethyldodecylamine and benzyl chloride | Reaction at 80-90°C | google.com |
| Tetradecyl (C₁₄H₂₉) | N,N-dimethyltetradecylamine and benzyl chloride | Reaction at 80-90°C | google.com |
| Hexadecyl (C₁₆H₃₃) | N,N-dimethylhexadecylamine and benzyl chloride | Organic solvent (e.g., petroleum ether) | google.com |
| Octadecyl (C₁₈H₃₇) | N,N-dimethylbenzylamine and 1-bromooctadecane | Not specified | researchgate.net |
| Eicosyl (C₂₀H₄₁) | N,N-dimethylbenzylamine and 1-bromoeicosane | Not specified | researchgate.net |
Introduction of Functional Groups on the Benzyl Moiety of this compound
Functionalization of the benzyl ring provides another avenue for modifying the structure and properties of this compound. This is typically achieved by using a substituted benzyl chloride in the quaternization reaction with N,N-dimethylnonylamine. The presence of functional groups on the aromatic ring can alter the electronic properties, steric hindrance, and potential for further chemical reactions.
A notable example is the synthesis of quaternary ammonium compounds with pyridine rings instead of phenyl rings, creating analogues of benzalkonium chlorides. mdpi.com In one study, a series of N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides were synthesized by reacting N,N-dimethylalkylamines with 4-chloromethylpyridine in acetonitrile. mdpi.com This modification introduces a nitrogen atom into the aromatic ring, significantly altering the compound's electronic structure and potential for hydrogen bonding. mdpi.com
Another approach involves a Mannich-like three-component reaction using aromatic halides, amines, and paraformaldehyde, mediated by zinc, to produce functionalized tertiary benzylamines. organic-chemistry.org These functionalized benzylamines can then be quaternized to yield the desired QACs. This method allows for the introduction of a wide range of functional groups onto the aromatic ring. organic-chemistry.org Volatile organic compound (VOC) analysis of benzalkonium chloride solutions has detected the presence of functionalized benzyl molecules such as benzyl alcohol and chlorotoluenes, which could potentially be used as precursors in synthesis or may arise as byproducts. rsc.org
The general reaction for introducing a functional group (Y) onto the benzyl ring is:
C₉H₁₉-N(CH₃)₂ + Y-C₆H₄CH₂Cl → [C₉H₁₉-N(CH₃)₂CH₂C₆H₄-Y]⁺Cl⁻
Where Y is a functional group (e.g., -OH, -Cl, -CH₃)
Table 2: Examples of Functionalization on the Benzyl Moiety
| Functional Group/Moiety | Synthetic Approach | Key Feature | Reference |
|---|---|---|---|
| Pyridine Ring (instead of Phenyl) | Menshutkin reaction of N,N-dimethylalkylamines with 4-chloromethylpyridine. | Introduces a heteroatom (N) into the aromatic ring, creating a pyridinium (B92312) analogue. | mdpi.com |
| Hydroxy (-OH) | Quaternization using a hydroxy-substituted benzyl halide. Analogous synthesis shown for phosphonium (B103445) salts. | Introduces a hydroxyl group, potentially altering solubility and reactivity. | rsc.org |
| Various substituents (e.g., -iPr, -Br) | Mannich-like three-component reaction to form a functionalized tertiary benzylamine, followed by quaternization. | A versatile method for synthesizing libraries of benzylamines with diverse functionalities. | organic-chemistry.org |
Polymeric this compound Systems Synthesis
Incorporating this compound moieties into polymer structures creates materials with a high local concentration of cationic charges. There are two principal strategies for synthesizing such polymeric systems. nih.gov
Direct Polymerization of Quaternary Ammonium Monomers: This approach involves the synthesis of a monomer that already contains the alkyldimethylbenzylammonium structure, followed by its polymerization or copolymerization. nih.gov For example, monomers like methyl benzyl diallyl ammonium chloride (DAMBAC) can be copolymerized with other monomers, such as dimethyl diallyl ammonium chloride (DMDAAC), using a radical initiator. mdpi.com This method allows for the creation of copolymers with a controlled density of the functional monomer. mdpi.com Researchers have prepared series of quaternary ammonium monomers with varying alkyl chain lengths and then polymerized them to study the effects on the resulting material's properties. nih.govrsc.org
Post-Polymerization Modification: This strategy involves the chemical modification of a pre-existing polymer to introduce the quaternary ammonium groups. nih.gov A common method is the quaternization of a polymer containing tertiary amine groups with benzyl chloride. For instance, a polymer with N,N-dimethylamino functional groups can be reacted with nonyl bromide and then benzyl chloride, or a poly(tertiary amine) can be directly quaternized. Another example is the reaction of a polymeric ester, like polymeric methyl acrylate (B77674), with a quaternary ammonium hydroxide, such as trimethyl benzyl ammonium hydroxide, to form a quaternary ammonium polyacrylate. google.com
These synthetic routes enable the creation of a wide range of polymeric materials, from linear polymers to more complex architectures like polymer brushes, with tailored properties for specific applications. mdpi.com
Table 3: Synthetic Approaches for Polymeric this compound Systems
| Synthetic Strategy | Description | Example | Reference |
|---|---|---|---|
| Direct Copolymerization | Polymerization of a monomer mix including a quaternary ammonium monomer like methyl benzyl diallyl ammonium chloride (DAMBAC). | Aqueous polymerization of DMDAAC and DAMBAC using a radical initiator (V50). | mdpi.com |
| Post-Polymerization Modification | Chemical conversion of functional groups on a pre-formed polymer backbone into quaternary ammonium groups. | Reaction of polymeric methyl acrylate with trimethyl benzyl ammonium hydroxide. | google.com |
| General Polymer Synthesis | Two general approaches: quaternization of precursor polymers or direct polymerization of QA monomers. | Controlled radical polymerization techniques enable precise control over macromolecular structure. | nih.gov |
Advanced Analytical Characterization Techniques for Nonyl Dimethylbenzylammonium
Spectroscopic Methods in Nonyl Dimethylbenzylammonium Analysis
Spectroscopic techniques are indispensable for the structural characterization and identification of this compound. These methods probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the definitive structural elucidation of organic molecules, including this compound. researchgate.netfrontiersin.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms. researchgate.netceitec.cz
¹H NMR Spectroscopy is utilized to identify the hydrogen atoms within the molecule. For this compound, this would involve characterizing the protons of the nonyl chain, the dimethyl groups, and the benzyl (B1604629) group. The chemical shifts, signal integrations, and coupling patterns provide a comprehensive picture of the proton framework.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ceitec.czlibretexts.org Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon environments, such as those in the alkyl chain, the aromatic ring, and the methyl groups. ceitec.czlibretexts.org
2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between different parts of the molecule. researchgate.netnd.edu For instance, HMBC can reveal long-range correlations between protons and carbons, helping to piece together the entire molecular structure of this compound. ceitec.cz The structural elucidation process is a critical step in confirming the identity of synthesized or isolated compounds. acdlabs.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on general principles of NMR spectroscopy for similar structural motifs. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ | 4.5 - 5.0 | 65 - 70 |
| Aromatic CH | 7.2 - 7.6 | 125 - 135 |
| N-CH₃ | 3.0 - 3.5 | 50 - 55 |
| N-CH₂ (Nonyl) | 3.2 - 3.6 | 60 - 65 |
| Nonyl Chain CH₂ | 1.2 - 1.8 | 20 - 35 |
| Terminal CH₃ (Nonyl) | 0.8 - 1.0 | 10 - 15 |
Mass Spectrometry (MS) for Identification and Purity Assessment of this compound
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. gbiosciences.comsavemyexams.comtutorchase.com It is a highly sensitive method for the identification and purity assessment of this compound. researchgate.net
In MS analysis, molecules are ionized to form charged particles, which are then separated based on their mass-to-charge ratio (m/z). gbiosciences.com The resulting mass spectrum displays the relative abundance of these ions. The molecular ion peak provides the molecular weight of the compound. savemyexams.com
A key aspect of MS is the analysis of fragmentation patterns. gbiosciences.comchemguide.co.uk The molecular ion can break apart into smaller, characteristic fragment ions. gbiosciences.comtutorchase.com For this compound, common fragmentation pathways include the loss of the benzyl group or cleavage of the nonyl chain. The fragmentation of the molecular ion results in a variety of positively charged fragments, which are the only particles detected by the mass spectrometer. chemguide.co.uk One of the most characteristic fragments for benzyl-containing compounds is the tropylium (B1234903) ion (C₇H₇⁺) at an m/z of 91. nih.gov Analysis of these fragmentation patterns can unequivocally confirm the structure of the compound. nih.gov
Table 2: Expected Mass-to-Charge Ratios (m/z) of Key Fragments for this compound in Mass Spectrometry
| Fragment Ion | Structure | Expected m/z |
| Molecular Ion [M]⁺ | [C₂₄H₄₆N]⁺ | 348.36 |
| Tropylium Ion | [C₇H₇]⁺ | 91.05 |
| Loss of Benzyl Group | [M - C₇H₇]⁺ | 257.31 |
| Dimethylbenzylamino Fragment | [C₉H₁₂N]⁺ | 134.10 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of this compound. drawellanalytical.comspectroscopyonline.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. spectroscopyonline.com Different functional groups absorb at characteristic frequencies, allowing for their identification. drawellanalytical.com For this compound, IR spectroscopy can confirm the presence of C-H bonds in the alkyl and aromatic regions, C-N bonds, and the aromatic ring structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy involves the absorption of ultraviolet or visible light, which promotes electrons to higher energy orbitals. eag.com This technique is particularly useful for compounds containing chromophores, such as the benzene (B151609) ring in this compound. eag.com The UV-Vis spectrum provides information about the electronic transitions within the molecule and can be used for quantitative analysis according to the Beer-Lambert law. eag.com
Table 3: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |
| Infrared (IR) Spectroscopy | C-H stretch (aromatic) | 3000 - 3100 |
| Infrared (IR) Spectroscopy | C-H stretch (aliphatic) | 2850 - 3000 |
| Infrared (IR) Spectroscopy | C=C stretch (aromatic) | 1450 - 1600 |
| Ultraviolet-Visible (UV-Vis) | π → π* transition (benzene ring) | ~260 nm |
Chromatographic Separation Techniques for this compound and its Metabolites
Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. These techniques are often coupled with spectroscopic detectors for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile compounds like this compound. chromforum.orgthermofisher.com The method's robustness makes it suitable for analyzing this compound in various matrices, including environmental and biological samples. plos.org
In HPLC, the sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through the column at different rates, leading to their separation. ejgm.co.uk For this compound, which is a cationic surfactant, reversed-phase HPLC is commonly employed. chromforum.orgthermofisher.com This involves a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, often a mixture of water, acetonitrile (B52724), or methanol (B129727) with buffers or ion-pairing agents to improve peak shape and resolution. nih.govnih.govnih.gov
Detection is typically achieved using a UV detector, set at a wavelength where the benzyl group absorbs, or more advanced detectors like mass spectrometers (LC-MS) for higher sensitivity and specificity. chromforum.orgnih.gov LC-MS/MS, in particular, offers unequivocal identification and quantification, even at trace levels, by combining the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. nih.govnih.gov
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 or C8, or specialized surfactant columns |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV at ~210-262 nm or Mass Spectrometry (LC-MS, LC-MS/MS) |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) Applications in this compound Analysis
Direct analysis of quaternary ammonium compounds like this compound by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. chromforum.org However, GC can be employed for the analysis of volatile impurities or degradation products that may be present in this compound samples. google.comrsc.org
For the analysis of the compound itself, derivatization techniques would be necessary to convert the non-volatile quaternary ammonium salt into a more volatile derivative suitable for GC analysis. While possible, this adds complexity to the analytical procedure. Therefore, HPLC is generally the preferred chromatographic method for the direct analysis of this compound. chromforum.org In some specific research contexts, such as identifying volatile organic compounds emitted from solutions containing these compounds, GC coupled with mass spectrometry (GC-MS) can be a valuable tool. rsc.org
Ion Chromatography for this compound Analysis
Ion Chromatography (IC) is a powerful analytical method for the separation and quantification of ionic compounds. filab.frconquerscientific.com For cationic species like this compound, the technique typically employs cation-exchange chromatography. filab.fr The fundamental principle involves the separation of ions based on their interaction with a stationary phase (an ion-exchange resin) and a liquid mobile phase (the eluent). innovatechlabs.commetrohm.com The analyte ions compete with eluent ions for the active sites on the resin, and their separation is governed by factors such as charge and size. metrohm.com
In the analysis of QACs, obtaining sharp and symmetrical peaks can be challenging due to strong interactions with residual silanols on conventional silica-based reversed-phase columns. thermofisher.com To overcome this, specialized columns, such as the Acclaim Surfactant Plus, have been developed. These columns feature a surface chemistry that deactivates silanol (B1196071) activity, resulting in improved peak shapes for cationic surfactants. thermofisher.com Alternatively, paired-ion chromatography (PIC) is a technique used with reversed-phase columns where a PIC reagent, such as tetrabutyl ammonium hydrogen sulfate, is added to the mobile phase. This reagent adsorbs onto the stationary phase, reducing the undesirable interactions between the charged analyte and the column surface. lcms.cz
Detection in IC is commonly achieved using a conductivity detector, which measures the electrical conductivity of the eluting ions. conquerscientific.cominnovatechlabs.com For enhanced specificity and sensitivity, IC systems can be coupled with mass spectrometry (IC-MS) or employ post-column derivatization to form fluorescent ion-pairs, which are then measured by a fluorescence detector. metrohm.comnih.gov A highly reproducible method for analyzing benzalkonium chloride in complex effluents involved solid-phase extraction followed by HPLC with post-column addition of 9,10-dimethoxyanthracene-2-sulfonate (B1230190) as a fluorescence marker. nih.gov
Table 1: Example HPLC/IC Conditions for Benzalkonium Chloride Analysis
| Parameter | Method 1 (Rapid Analysis) thermofisher.com | Method 2 (Effluent Analysis) nih.gov | Method 3 (Soil/Sludge Analysis) plos.org |
|---|---|---|---|
| Column | Acclaim Surfactant Plus | Reversed-Phase C18 | Not specified |
| Mobile Phase | 3.75 mM Phosphate Buffer (pH 3) / 50% Acetonitrile | Not specified | A: 10% Acetonitrile, 90% Buffer (50 mM formic acid, 10 mM ammonium formate) B: 90% Acetonitrile, 10% Buffer |
| Detection | UV Detection | Fluorescence (with post-column ion-pairing) | Mass Spectrometry (MS/MS) |
| Key Finding | Achieved rapid and sensitive determination with simple isocratic conditions. | Method was highly specific for BAC in complex hospital effluents, with measured concentrations from 0.05 to 6.03 mg/L. | Achieved low limits of quantification (0.1 to 2.1 µg/kg) for various QACs, including BAC-C12. |
Electrophoretic and Electrochemical Methods for this compound Assessment
Beyond chromatography, electrophoretic and electrochemical methods offer alternative and often complementary approaches for the analysis of this compound. These techniques leverage the compound's ionic nature and electrochemical properties for separation and detection.
Capillary Electrophoresis (CE) for this compound Purity Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged molecules like QACs and has been successfully applied to the purity profiling of benzalkonium chloride mixtures. nih.govresearchgate.net In its capillary zone electrophoresis (CZE) mode, analytes migrate through a narrow-bore fused-silica capillary filled with an electrolyte buffer, and their separation provides a detailed profile of the components. mdpi.com
CE offers significant advantages, including very short analysis times, often under 5 minutes, which is considerably faster than traditional HPLC methods. The method can effectively separate different BAC homologues (e.g., C12, C14, C16), providing a "fingerprint" that can be used for identity and purity assessment. sigmaaldrich.com
The separation conditions are critical for achieving optimal resolution. A systematic investigation found that a 40 mM phosphate buffer with 40% acetonitrile at pH 4.0 provided effective separation. researchgate.net Another study comparing HPLC with high-performance capillary electrophoresis (HPCE) utilized a run buffer of 70% 0.05 M sodium phosphate (pH 3.06) and 30% acetonitrile. Detection is typically performed using on-column UV absorbance. sciex.com
Table 2: Comparative Capillary Electrophoresis Methods for Benzalkonium Chloride (BAC) Analysis
| Parameter | Method 1 nih.govresearchgate.net | Method 2 sigmaaldrich.com | Method 3 |
|---|---|---|---|
| Capillary | Uncoated fused-silica | Not specified | 50 µm x 20 cm open silica |
| Electrolyte/Buffer | Phosphoric acid buffer with triethylamine | pH 2.5 phosphate electrolyte | 70% 0.05 M sodium phosphate (pH 3.06) / 30% acetonitrile |
| Applied Voltage | 15 kV | Not specified | 7.5 kV |
| Detection | UV | UV at 200 nm | UV at 214 nm |
| Analysis Time | Not specified | Not specified | < 5 minutes |
| Application | Quality control of drug formulations | Quantitative analysis and homologue profiling | Separation of C12, C14, and C16 homologs |
Voltammetric Techniques for this compound Detection
Voltammetric techniques are electrochemical methods where information about an analyte is derived by measuring the current as a function of an applied potential. diva-portal.org These methods are sensitive and can be used to study the physicochemical properties of electroactive species or species that influence electrochemical reactions. diva-portal.orgacs.org For this compound, which is a surfactant, voltammetry can be used to determine properties like its critical micelle concentration (cmc), the concentration at which micelles begin to form. mdpi.comresearchgate.net
One study employed cyclic voltammetry (CV) to investigate the behavior of benzalkonium chloride in an aqueous solution. mdpi.comresearchgate.net The experiment used the [Co(II)(bipyridine)₃]²⁺ complex as an electrochemical probe. The redox behavior of the cobalt complex was observed to change in the presence of BAC. mdpi.com By plotting the anodic peak current of the Co(II)/Co(III) redox couple against the concentration of BAC, a distinct break in the curve was observed. mdpi.comresearchgate.net This break point corresponds to the cmc of the surfactant.
More advanced techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) offer higher sensitivity compared to standard CV by using potential pulses and sampling the current at specific intervals, which effectively minimizes the background capacitive current. researchgate.netrsc.org While direct electrochemical reduction or oxidation of this compound may be challenging, its influence on the voltammetry of other redox-active species or its use in modifying electrode surfaces provides a viable route for its detection and characterization. mdpi.comchemsrc.com For example, a voltammetric nanosensor was developed using silver nanoparticles and benzalkonium chloride on a glassy carbon electrode for the determination of another compound. chemsrc.com
Table 3: Physicochemical Analysis of Benzalkonium Chloride (BAC) using Cyclic Voltammetry mdpi.comresearchgate.net
| Technique | Electrode System | Electrochemical Probe | Parameter Measured | Key Finding |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) in 0.1 M Na₂SO₄ | 1 mM [Co(II)(bipyridine)₃]²⁺ | Anodic peak current (A1) of Co(II)/Co(III) redox couple vs. BAC concentration | A break point in the plot of peak current vs. concentration indicated a critical micelle concentration (cmc) of approximately 0.48 mM for BAC. |
Mechanistic Basis of Antimicrobial Activity of Nonyl Dimethylbenzylammonium
Interactions with Microbial Cell Membranes
The primary target of Nonyl dimethylbenzylammonium is the cell membrane, a critical structure for cellular integrity and function. nih.gov Its amphiphilic nature is crucial for its ability to interact with and disrupt these membranes. atamankimya.com
Disruption of Phospholipid Bilayers by this compound
The initial electrostatic interaction facilitates the adsorption of the QAC cation onto the cell surface. mdpi.com Following this, the hydrophobic nonyl chain penetrates the core of the phospholipid bilayer. mdpi.commdpi.com This insertion into the membrane disrupts the highly ordered structure of the lipid bilayer, leading to a loss of membrane fluidity and integrity. mdpi.comwikipedia.org This process is thought to cause the dissociation of the cellular membrane lipid bilayers, which compromises the cell's permeability controls. atamankimya.comwikipedia.org
Studies using model membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have demonstrated that cationic surfactants can penetrate and disrupt these artificial bilayers. researchgate.net Atomic force microscopy experiments have shown that at certain concentrations, these surfactants can partially or even completely remove supported lipid bilayers, illustrating the potent disruptive power of these molecules. researchgate.net
Table 1: Summary of Phospholipid Bilayer Disruption
| Stage of Interaction | Mechanism | Consequence | Source |
|---|---|---|---|
| Adsorption | Electrostatic attraction between the positively charged QAC head and the negatively charged membrane surface. | Concentration of the compound at the cell surface. | mdpi.commdpi.commdpi.com |
| Penetration | The hydrophobic nonyl tail inserts into the non-polar interior of the phospholipid bilayer. | Disorganization of the lipid packing. | mdpi.commdpi.com |
| Disruption | Intercalation of the molecule leads to the dissociation of intermolecular interactions within the membrane. | Loss of membrane integrity and increased fluidity. | atamankimya.comwikipedia.org |
| Leakage | Compromised membrane barrier allows for the uncontrolled efflux of intracellular components. | Cell death. | wikipedia.org |
Permeabilization Effects on Bacterial Cell Walls by this compound
For bacteria, particularly Gram-negative strains which possess a protective outer membrane, the cell wall presents an initial barrier. This compound must first diffuse through this wall to reach its primary target, the cytoplasmic membrane. mdpi.com The compound's interaction leads to the permeabilization of both the outer and inner bacterial membranes. nih.gov
Research using specific assays, such as the ortho-nitrophenyl-β-galactoside (ONPG) assay, has provided evidence that benzalkonium chlorides induce membrane permeabilization in a rapid, two-step process in Escherichia coli. nih.gov This suggests a sequential disruption of the outer and then the inner membranes, highlighting the compound's ability to breach the complex cell envelope of Gram-negative bacteria. nih.gov This permeabilization is critical, as it not only leads to leakage but also allows the compound to access intracellular targets. mdpi.com
Effects on Membrane Potential and Cellular Homeostasis
The disruption of the cytoplasmic membrane has profound effects on cellular homeostasis. The integration of the positively charged this compound molecules into the membrane leads to a rapid depolarization of the membrane potential. mdpi.com This dissipation of the proton motive force (PMF) is critical, as the PMF is essential for vital cellular processes, including ATP synthesis and active transport. gatech.edu
The damage to the membrane results in a loss of selective permeability, causing the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions and nucleotides, into the external environment, ultimately leading to cell death. mdpi.com
Intracellular Targets and Biochemical Perturbations Induced by this compound
While membrane disruption is the primary mode of action, the subsequent entry of this compound into the cell or the leakage of cellular components leads to further intracellular damage.
Enzyme Inactivation and Protein Denaturation Mechanisms of this compound
Once inside the cell, or through interactions at the now-disrupted membrane, this compound can interact with cellular proteins and enzymes. gatech.edu The mechanism of action includes the denaturation of proteins and the inactivation of critical enzymes. google.cominformahealthcare.com As cationic surfactants, these compounds can disrupt the tertiary structures of proteins, which are vital for their biological function. wikipedia.org This can occur through the disruption of the delicate balance of non-covalent forces that stabilize the native conformation of proteins. wur.nl The interaction with enzymes anchored in the cell membrane can inhibit their activity, further disrupting cellular processes like respiration. gatech.edu Some studies suggest these compounds can cause conformational changes or even extract proteins from the cellular environment. acs.org
Table 2: Intracellular Effects of this compound
| Intracellular Target | Effect | Mechanism | Source |
|---|---|---|---|
| Cellular Proteins | Denaturation | Disruption of tertiary structure and intermolecular interactions. | wikipedia.orggoogle.com |
| Enzymes | Inactivation | Conformational changes, denaturation, or inhibition of membrane-associated enzymes. | gatech.eduacs.org |
| Nucleic Acids (DNA/RNA) | Interference/Cleavage | Binding to nucleic acids, potentially leading to cleavage and inhibition of replication or transcription. | informahealthcare.comcreative-biolabs.com |
Interference with Nucleic Acid Synthesis and Function by this compound
Following membrane permeabilization, there is potential for this compound to interact with intracellular components such as nucleic acids. informahealthcare.com Gene function relies on the stable structure of DNA and RNA, which direct protein synthesis and the transfer of genetic information. creative-biolabs.com It has been suggested that the biocidal action of these compounds can involve the coagulation of the cytoplasm, which would include the condensation and interaction with nucleic acids, potentially leading to the cleavage of RNA and DNA and interfering with their function. informahealthcare.com However, it is widely accepted that the primary and most rapid antimicrobial action of QACs like this compound is the catastrophic disruption of the cell membrane. nih.gov
Influence on Microbial Biofilm Formation and Dispersal by this compound
This compound, a member of the quaternary ammonium (B1175870) compound (QAC) family, exerts a significant influence on microbial biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov Biofilms provide bacteria with protection from environmental stresses and antimicrobial agents. nih.govnih.gov The activity of this compound against biofilms involves both the prevention of their formation and the promotion of their dispersal.
The initial step in biofilm formation is the adhesion of planktonic (free-swimming) microorganisms to a surface. mdpi.comnih.gov this compound can interfere with this critical stage. The cationic nature of the compound allows it to interact with negatively charged components on the microbial cell surface, which can hinder the initial attachment to surfaces. researchgate.net
Once attached, bacteria begin to multiply and produce the EPS matrix, leading to the maturation of the biofilm. nih.gov this compound can disrupt this process. Its ability to interfere with cell-to-cell communication, or quorum sensing, has been suggested as a mechanism for inhibiting biofilm maturation. mdpi.com Quorum sensing is a key regulatory pathway for the production of EPS and the development of the complex three-dimensional biofilm structure. nih.govnumberanalytics.com Furthermore, continuous exposure to biocides like benzalkonium chlorides can sometimes lead to the formation of thicker biofilms as a protective response by the bacteria. nih.gov
Research has shown that the inhibition of microbial adhesion by biosurfactants, which share some properties with QACs, is concentration-dependent. mdpi.com Similarly, the effectiveness of this compound in preventing biofilm formation is expected to be influenced by its concentration.
Biofilm dispersal is the process by which cells detach from the biofilm and revert to a planktonic state, which is a crucial stage in the biofilm life cycle. numberanalytics.comnih.gov this compound can induce biofilm dispersal through several mechanisms.
One primary mechanism is the degradation of the biofilm matrix. frontiersin.org The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), provides structural integrity to the biofilm. nih.govfrontiersin.org By interacting with and disrupting these components, this compound can weaken the biofilm structure, leading to the release of individual cells or clusters of cells. This process can be categorized as passive dispersal, where an external agent mediates cell detachment. nih.gov
Furthermore, some studies have shown that combining biocides like benzalkonium chloride with enzymes such as DNase I, which degrades eDNA, can significantly enhance the antibiofilm activity against various bacterial species. ugent.be This suggests that targeting multiple components of the biofilm matrix can be a more effective strategy for dispersal.
Inhibition of Biofilm Adhesion and Maturation by this compound
Structure-Activity Relationships in this compound and its Analogues for Antimicrobial Efficacy
The antimicrobial effectiveness of this compound and related QACs is intrinsically linked to their molecular structure. researchgate.net Key structural features that influence their potency include the length of the alkyl chain and the nature of the chemical groups attached to the quaternary nitrogen atom. researchgate.netmdpi.com
The length of the n-alkyl chain is a critical determinant of the antimicrobial activity of benzalkonium chloride derivatives. jcu.cz A balance between the hydrophilic (water-loving) quaternary ammonium head and the hydrophobic (water-repelling) alkyl tail is necessary for optimal efficacy. researchcommons.org
Generally, QACs with alkyl chains between C10 and C16 exhibit the most potent antimicrobial activity. mdpi.com The antimicrobial activity of QACs tends to increase with the length of the alkyl chain up to a certain point, after which it may decrease, a phenomenon known as the "cut-off effect". researchcommons.org This is because longer alkyl chains increase hydrophobicity, which can reduce water solubility and hinder penetration of the microbial cell wall. researchcommons.org
For benzalkonium chlorides, the greatest biocidal activity is often associated with alkyl chains of 12 (dodecyl) and 14 (myristyl) carbons. nih.govwikipedia.org Specifically, different chain lengths can show optimal activity against different types of microorganisms. For instance, C12 derivatives are often most effective against yeast and fungi, C14 against Gram-positive bacteria, and C16 against Gram-negative bacteria. wikipedia.org
The nonyl (C9) chain of this compound places it within the active range, though its potency might be slightly lower than its longer-chain counterparts (C12, C14) against certain microbes. The hydrophobic character of the alkyl chain is crucial for the compound's ability to disrupt the microbial cell membrane. researchgate.net
Table 1: Influence of Alkyl Chain Length on Antimicrobial Activity of Quaternary Ammonium Compounds
| Alkyl Chain Length | General Antimicrobial Potency | Optimal Activity Against Specific Microbes | Reference |
|---|---|---|---|
| < C8 | Lower activity | researchcommons.org | |
| C8 - C18 | Generally potent antibacterial activity | mdpi.com | |
| C10 - C16 | Particularly potent against microbes | mdpi.com | |
| C12 (Dodecyl) | High biocidal activity | Yeast and fungi | nih.govwikipedia.org |
| C14 (Myristyl) | High biocidal activity | Gram-positive bacteria | nih.govwikipedia.org |
| C16 (Hexadecyl) | High biocidal activity | Gram-negative bacteria | mdpi.comwikipedia.org |
| > C18 | Lower activity | researchcommons.org |
The presence of the benzyl (B1604629) group distinguishes benzalkonium chlorides from other QACs like dialkyldimethylammonium compounds. This structural feature can influence the compound's spectrum of activity and its effectiveness against different microorganisms. For example, some studies suggest that the presence of a terminal benzyl group can greatly influence the ability of a related compound to interact with fungal membranes. researchgate.net
The combination of the nonyl alkyl chain, the two methyl groups, and the benzyl group creates an amphiphilic molecule with a specific charge distribution and spatial arrangement that is optimized for disrupting the integrity of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. mdpi.com
Applications of Nonyl Dimethylbenzylammonium in Non Clinical and Industrial Sectors
Industrial Biocides and Preservatives Based on Nonyl Dimethylbenzylammonium
The primary industrial application of this compound and similar QACs is as a biocide. gba-group.comwikipedia.org These compounds are effective against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses. mass.govkrwater.com Their mechanism of action involves the disruption of the microbial cell membrane, leading to the leakage of cellular contents and ultimately, cell death. gba-group.commdpi.com This biocidal activity makes them valuable components in disinfectants, sanitizers, and preservatives across various industries. gba-group.commass.govwikipedia.org
This compound compounds are formulated as concentrates, often at 50% or 80% active ingredient levels, which are then diluted for specific uses. mass.govmade-in-china.com They are known for their rapid action and effectiveness even at low concentrations. krwater.comchemicals99.com
Table 1: Industrial Biocidal Applications of this compound
| Application Area | Function |
| Water Treatment | Algaecide, bactericide, molluscicide |
| Industrial Fluids & Cooling Systems | Biocide, slimicide |
| Wood Preservation | Fungicide, algaecide |
| Material Protection | Antimicrobial agent |
| Detergent-Sanitizers | Microbicidal and detergency agent |
Water Treatment Applications Utilizing this compound
In water treatment, this compound compounds are employed to control the growth of algae, bacteria, and mollusks in various aqueous systems. google.cometrustin.com They are particularly effective in recirculating cooling water systems, air washers, and once-through cooling systems. google.compolypharmindia.com The control of microbial growth in these systems is crucial to prevent biofouling, which can impede heat transfer and lead to corrosion. nouryon.com
The effectiveness of this compound in water treatment is influenced by factors such as pH, temperature, water hardness, and the presence of organic contaminants. google.com It can be used in combination with other biocides, like isothiazolinones and glutaraldehyde, to achieve a synergistic effect. etrustin.comthwater.com However, it is incompatible with anionic surfactants and chlorophenols. krwater.comirooildrilling.com
Preservation of Industrial Fluids and Cooling Systems with this compound
Industrial fluids, such as those used in cooling towers, are susceptible to microbial contamination, which can lead to the formation of slime and bio-corrosion. polypharmindia.comnouryon.com this compound is used as a non-oxidizing biocide and slimicide to control these issues. made-in-china.comchemicals99.comirooildrilling.com Its dispersing and penetrating properties allow it to effectively remove existing sludge and algae. etrustin.comirooildrilling.com
The compound's ability to function across a broad pH range makes it a versatile choice for various industrial fluid formulations. made-in-china.com In recirculating cooling systems, it helps to prevent the growth of slime-forming bacteria. chemicals99.com
Use in Wood Preservation and Material Protection Systems
This compound chloride is utilized in wood preservation to protect against fungal and algal attack. krwater.cometrustin.com It is considered a safer, biodegradable alternative to some traditional chlorinated biocides. krwater.com The adsorption of the compound onto wood surfaces is a key aspect of its protective mechanism. researchgate.net Research has shown that factors such as the ionic strength of the treatment solution and the presence of other chemicals can influence the amount of this compound that binds to the wood. researchgate.net
Beyond wood, these compounds are used for general material protection, inhibiting the growth of mold and mildew on various surfaces. etrustin.comenzur.com They can be incorporated into formulations for cleaning and disinfecting hard surfaces in industrial and institutional settings. atamankimya.comatamanchemicals.com
Material Science and Surface Chemistry Applications of this compound
The surface-active nature of this compound lends itself to applications in material science and surface chemistry, where it is used to modify surface properties and impart antimicrobial functionality. wikipedia.orgetrustin.com
Surface Functionalization and Coating Technologies Employing this compound
This compound and other QACs are used to create antimicrobial coatings on various surfaces. nih.gov These coatings can be applied to materials to inhibit the growth of odor-causing bacteria and fungi. nih.gov The positively charged nitrogen atom in the molecule is key to its ability to interact with and disrupt microbial cells that come into contact with the coated surface. mdpi.com
Research into antimicrobial surface coatings has explored the use of QACs in combination with other compounds to enhance durability and efficacy. nih.govepa.gov For instance, some formulations are designed to maintain their antimicrobial properties even after repeated cleaning or abrasion. nih.gov High-quality paint formulations can include quaternary ammonium (B1175870) compounds to provide broad-spectrum biocidal capabilities to the dried paint film. trea.com
Integration into Polymeric Materials for Antimicrobial Properties
Incorporating quaternary ammonium moieties into polymers is a significant strategy for creating antimicrobial biomaterials and plastics. nih.govresearchgate.net This can be achieved by covalently bonding the QAC to the polymer backbone or by physically blending it into the polymer matrix. researchgate.net The resulting antimicrobial polymers have applications in food packaging, biomedical devices, and textiles. researchgate.net
Textile Treatment for Disinfectant and Antistatic Finishes
Quaternary ammonium compounds, including this compound, are integral to the textile industry for providing disinfectant and antistatic properties to fabrics. chemicalsafetyfacts.orgalfa-chemistry.com These compounds are effective against a broad spectrum of microorganisms such as bacteria and fungi, making them suitable for antimicrobial finishing of textiles. chemicalsafetyfacts.orgatamanchemicals.comatamanchemicals.com This is particularly beneficial for textiles used in healthcare, sportswear, and household applications where hygiene is critical. atamanchemicals.comatamanchemicals.com
The antistatic properties of these compounds are crucial for synthetic fibers like polyester (B1180765) and nylon, which have low moisture content and are prone to static electricity buildup. nctexchem.com Antistatic agents work by increasing the moisture absorption and ionic conductivity of the fiber surface, which helps to dissipate static charges. whamine.com This prevents issues such as fabric clinging and the attraction of dust during manufacturing and wear. nctexchem.comwhamine.com Cationic surfactants, a category that includes this compound, are particularly effective as antistatic agents due to their strong binding affinity to various fibers, ensuring durable performance. whamine.com
| Application in Textiles | Function of this compound | Benefit |
| Disinfectant Finishing | Acts as a biocide against bacteria and fungi. chemicalsafetyfacts.orgatamanchemicals.com | Prevents microbial growth and odor, enhancing hygiene. |
| Antistatic Finishing | Reduces static electricity buildup on synthetic fabrics. nctexchem.com | Prevents fabric clinging and dust attraction. nctexchem.comwhamine.com |
Agricultural and Horticultural Uses of this compound
The application of this compound extends to the agricultural and horticultural sectors, where it is utilized for plant disease control and the disinfection of equipment and facilities. google.com
Plant Disease Control Applications of this compound
Fungicides are essential for managing plant diseases that can significantly impact crop yield and quality. cropprotectionnetwork.org Quaternary ammonium compounds like this compound are used in fungicidal compositions to enhance their effectiveness. google.com These compounds can improve the penetration of the fungicide into plant tissues and offer a broad spectrum of antimicrobial activity. google.com The development of resistance to antimicrobial agents by fungal pathogens is a significant concern, necessitating the development of new and effective antifungal agents. researchgate.net While chemical pesticides are a primary method for controlling plant diseases, there is growing interest in new compounds that can combat phytopathogens. journalmrji.commdpi.com
Disinfection of Agricultural Equipment and Facilities with this compound
Maintaining biosecurity on farms is critical to prevent the spread of diseases. glamac.com Quaternary ammonium compounds are widely used for disinfecting farm premises, equipment, and vehicles. osu.eduusda.gov They are effective against a range of bacteria and viruses. glamac.com However, the efficacy of disinfectants can be reduced by the presence of organic matter like soil and manure, making thorough cleaning a prerequisite for effective disinfection. osu.eduhealthyagriculture.org Products containing alkyl dimethyl benzyl (B1604629) ammonium chloride are used for disinfecting poultry houses, transportation vehicles, and egg handling premises. usda.gov These compounds are also found in boot baths to prevent the transmission of pathogens by personnel. aaha.org
| Agricultural Application | Role of this compound | Key Considerations |
| Plant Disease Control | Component in fungicidal formulations. google.com | Enhances penetration and antimicrobial activity. google.com |
| Equipment Disinfection | Active ingredient in disinfectants for farm equipment and vehicles. usda.govatamankimya.com | Efficacy can be reduced by organic matter. osu.edu |
| Facility Disinfection | Used for disinfecting poultry houses, and other farm buildings. usda.gov | Proper cleaning before disinfection is crucial. healthyagriculture.org |
Phase Transfer Catalysis and Chemical Synthesis Applications of this compound
This compound and similar quaternary ammonium salts serve as effective phase transfer catalysts (PTCs) in various organic reactions and polymerization processes. wikipedia.orgwikipedia.org
This compound as a Catalyst in Organic Reactions
Phase transfer catalysis is a valuable technique that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase. wikipedia.orgfzgxjckxxb.com A PTC, like a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can occur. tcichemicals.com This method offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields. egyankosh.ac.in It is considered a "green chemistry" approach as it often reduces the need for hazardous organic solvents. wikipedia.orgfzgxjckxxb.com Quaternary ammonium salts are commonly used PTCs due to their ability to solubilize anions from the aqueous phase into the organic phase. tcichemicals.com This has been successfully applied in various industrial organic syntheses, such as alkylation reactions. crdeepjournal.org The efficiency of a PTC reaction is influenced by several factors, including the structure of the catalyst, the solvent system, and the reaction temperature. biomedres.us
Applications in Polymerization Processes
Quaternary ammonium salts also play a role as initiators or catalysts in polymerization reactions. acs.orgrsc.org They can be used to synthesize polymers with specific properties. mdpi.com For instance, cationic quaternary ammonium salts have been employed as organocatalysts in living radical polymerization, a method that allows for precise control over the polymer structure. rsc.org The synthesis of polymers containing quaternary ammonium functionalities can be achieved either by modifying a pre-existing polymer or by directly polymerizing monomers that already contain the quaternary ammonium group. nih.gov These polymers often exhibit antimicrobial properties due to the presence of the cationic quaternary ammonium centers. mdpi.com
Environmental Dynamics and Biotransformation of Nonyl Dimethylbenzylammonium
Occurrence and Distribution of Nonyl Dimethylbenzylammonium in Environmental Compartments
This compound, a member of the quaternary ammonium (B1175870) compounds (QACs), sees widespread use in various consumer and industrial products, leading to its eventual release into the environment. nih.gov The primary route of entry into the environment for these compounds is through "down-the-drain" disposal to wastewater treatment systems. nih.gov
Presence of this compound in Wastewater Effluents
Wastewater treatment plants (WWTPs) are a significant conduit for the introduction of this compound into aquatic environments. acs.org While a substantial portion of QACs can be removed during wastewater treatment through a combination of biodegradation and sorption to biosolids, they are still frequently detected in the final effluent. acs.orgrsc.org
Concentrations of QACs in wastewater can fluctuate. For instance, during the COVID-19 pandemic, a notable increase in the use of disinfectants containing QACs led to elevated concentrations in residential dust and wastewater. rsc.orgnih.gov Studies have reported QAC concentrations in wastewater influent ranging from 30,000 to 55,000 ng/L, with effluent concentrations between 273 and 520 ng/L. researchgate.net Another study detected average total C12-BAC concentrations of 4.7 and 7.7 μg/L in neighborhood sanitary sewers, linking their presence to the use of surface disinfectants, soaps, and cleaning agents. acs.org
The following table provides a summary of reported concentrations of related QACs in wastewater:
| Location/Study | Influent Concentration | Effluent Concentration | Reference |
| United States (during COVID-19 pandemic) | 30,000-55,000 ng/L | 273-520 ng/L | researchgate.net |
| Germany | 4.7 and 7.7 µg/L (total C12-BAC in sanitary sewers) | Not specified | acs.org |
| Worldwide (general) | Up to 1200 µg/L | < 1 µg/L to ~100 µg/L | nih.gov |
It's important to note that the efficiency of removal in WWTPs can be influenced by the specific treatment processes employed. researchgate.net
Detection of this compound in Surface Waters and Sediments
Following their discharge from WWTPs, this compound and other QACs are frequently found in surface waters and sediments. acs.org Their concentrations in surface waters can range from less than 1 μg/L to approximately 100 μg/L globally. nih.gov Due to their strong affinity for solid particles, QACs tend to adsorb to and accumulate in sediments. nih.govnih.gov
High concentrations of related benzalkonium chlorides (BACs) have been detected in various aquatic environments. For example, in the Hudson River Estuary in the USA, maximum concentrations of different BAC homologues in sediment were found to be as high as 8900 ng/g for BAC-C14. researchgate.net Similarly, urban estuarine sediments in the USA have shown total QAC levels up to 114 µg/g. researchgate.net The resuspension of these contaminated sediments can lead to an increase in the aqueous concentration of these compounds. nih.gov
Sorption and Desorption Behavior of this compound in Soils
When wastewater biosolids containing sorbed this compound are applied to land as fertilizer, the compound is introduced into the terrestrial environment. nih.gov The sorption and desorption behavior of this compound in soils are critical processes that govern its mobility and bioavailability.
QACs, being cationic surfactants, have a strong tendency to sorb to soil particles, particularly to organic matter and clay minerals. nih.govnih.gov The soil adsorption coefficient (Koc), which normalizes the distribution coefficient (Kd) to the organic carbon content of the soil, is a key parameter in assessing this behavior. gatech.edu For a related compound, a Koc value of 1000 L/kg was estimated, indicating strong sorption. santos.com This strong sorption means that this compound is expected to have low mobility in soil. atamankimya.com
The sorption process is influenced by the chemical structure of the compound and the properties of the soil. nih.gov For instance, linear isomers of nonylphenol, a related compound, exhibit different sorption behavior compared to branched isomers. nih.gov The sorption of QACs to soil is generally a rapid process. nih.gov While desorption can occur, it is often a slower process, leading to the accumulation of these compounds in the soil over time. nih.gov
Degradation Pathways of this compound in the Environment
The environmental fate of this compound is significantly influenced by degradation processes, which can be broadly categorized as biotic (biodegradation) and abiotic.
Biodegradation of this compound by Microbial Communities
Biodegradation by microbial communities is a primary mechanism for the removal of this compound from the environment. rsc.orgnih.gov Various microorganisms, particularly bacteria, have been shown to degrade QACs. researchgate.net However, the rate and extent of biodegradation can be influenced by several factors, including the structure of the QAC, its concentration, and environmental conditions. nih.gov
Under aerobic conditions, the biodegradation of this compound and other BACs is a significant degradation pathway. gatech.eduresearchgate.net Several aerobic degradation mechanisms have been proposed. nih.gov A common initial step involves the cleavage of the C-N bond, specifically the bond between the alkyl chain and the nitrogen atom. nih.govresearchgate.net
One proposed pathway for the aerobic degradation of BACs begins with the cleavage of the Calkyl–N bond, leading to the formation of benzyldimethylamine. nih.govresearchgate.net This is followed by the oxidation of the alkyl chain, often through β-oxidation. gatech.edu Another proposed mechanism involves the activation of a terminal methyl group via ω-oxidation, also followed by β-oxidation of the alkyl chain. nih.gov For benzalkonium compounds, cleavage of the aromatic ring can also occur. nih.gov
The degradation of the benzyl (B1604629) group can proceed through the formation of benzoic acid. atamankimya.com Ultimately, complete mineralization can break down the compound into carbon dioxide, water, and ammonia. atamankimya.com
The following table summarizes the key steps in the proposed aerobic degradation pathways of benzalkonium chlorides:
| Degradation Step | Intermediate/Product | Reference |
| Initial Cleavage | Benzyldimethylamine, Alkyl Aldehyde | nih.govresearchgate.net |
| Benzyl Group Degradation | Benzoic Acid | atamankimya.com |
| Alkyl Chain Oxidation | β-oxidation products | gatech.edu |
| Complete Mineralization | Carbon Dioxide, Water, Ammonia | atamankimya.com |
It is important to note that while biodegradation is a key removal process, the strong sorption of this compound to solids can sometimes outcompete biodegradation, leading to its persistence in sediments and soils. nih.gov
Anaerobic Degradation of this compound
Anaerobic biodegradation, the breakdown of substances in the absence of oxygen, is a critical process in environments such as sediment and sludge. miljodirektoratet.no For many quaternary ammonium compounds, including those structurally similar to this compound, anaerobic degradation is significantly slower than aerobic degradation. semanticscholar.orgnih.gov
Research indicates that under methanogenic (anaerobic) conditions, some QACs may not biodegrade at all. nih.gov The structure of the QAC plays a crucial role in its susceptibility to anaerobic breakdown. Factors such as the length of the alkyl chain can influence the rate and extent of degradation. hnu.edu.cn Generally, QACs are known to be not readily biodegradable under anaerobic conditions. semanticscholar.org
Table 1: Factors Influencing Anaerobic Degradation of Quaternary Ammonium Compounds
| Factor | Influence on Degradation | Source |
| Oxygen Presence | Decisive for aerobic versus anaerobic pathways, leading to different end products (e.g., methane (B114726) in anaerobic processes). miljodirektoratet.no | miljodirektoratet.no |
| Chemical Structure | The number and length of alkyl chains can affect biodegradability. mst.dk | mst.dk |
| Sorption | Strong sorption to sludge and sediment can reduce bioavailability for microbial degradation. nih.govhnu.edu.cn | nih.govhnu.edu.cn |
| Inhibitory Effects | High concentrations can be inhibitory to microbial communities, including methanogenic bacteria. nih.gov | nih.gov |
Photodegradation of this compound in Aquatic Systems
Photodegradation, the breakdown of chemicals by light, is another key process affecting the fate of substances in aquatic environments. researchgate.net For surfactants like this compound, photodegradation can contribute to their transformation in surface waters. researchgate.net
The effectiveness of photodegradation is dependent on factors such as the intensity and wavelength of sunlight, the presence of photosensitizing agents in the water, and the chemical structure of the compound itself. While some organic pollutants are readily broken down by sunlight, others are more resistant. researchgate.net For some surfactants, microbial degradation is considered the primary transformation process in the environment, with photodegradation playing a less significant role. researchgate.net
Chemical Hydrolysis of this compound
Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. For many quaternary ammonium compounds, the core structure, which includes the quaternary nitrogen atom bonded to alkyl and benzyl groups, is generally stable against hydrolysis under typical environmental pH conditions. nih.gov
However, the introduction of cleavable functional groups, such as carbonate linkages, into the structure of QACs has been explored as a strategy to enhance their degradation. semanticscholar.org For instance, some modified benzalkonium chloride (BAC) analogues containing carbonate sites were found to be readily hydrolysable in alkaline solutions (sodium hydroxide) and partially hydrolysable in acidic solutions (hydrochloric acid), while remaining stable in acetic acid. semanticscholar.org This hydrolysis leads to the formation of less toxic degradation products. semanticscholar.org
Transformation Products and Metabolites of this compound
The degradation of this compound results in the formation of various transformation products and metabolites. Understanding these products is crucial for a complete assessment of the environmental impact of the parent compound.
Identification of Primary and Secondary Metabolites of this compound
The biotransformation of benzalkonium chlorides (BACs), a group to which this compound belongs, has been a subject of study. Primary metabolites are the initial products of degradation, while secondary metabolites are formed from the further breakdown of primary ones. semanticscholar.orgresearchgate.net
Under aerobic conditions, the biotransformation of similar QACs, such as n-tetradecylbenzyldimethylammonium chloride, has been shown to commence with the cleavage of the C(alkyl)-N bond, leading to the formation of benzyldimethylamine (BDMA) . researchgate.net BDMA can be further degraded. One proposed pathway involves debenzylation to form dimethylamine and benzoic acid . researchgate.net Other metabolic processes can include hydroxylation, N-dealkylation, and N-demethylation. researchgate.net
In studies of other BACs (BAC-12 and BAC-14) in moving bed biofilm reactors, a large number of metabolites were identified, indicating complex degradation pathways. au.dk Two notable pathways were proposed: one involving ω-oxidation followed by β-oxidation, and another involving ω-oxidation, then α-oxidation, followed by β-oxidation. au.dk End products of these pathways included compounds like Benzyl-(carboxymethyl)-dimethylazanium and Benzyl-(2-carboxyethyl)-dimethylazanium . au.dk
Table 2: Identified Metabolites from the Degradation of Structurally Similar Benzalkonium Chlorides
| Parent Compound | Degradation Condition | Identified Metabolites | Source |
| n-Tetradecylbenzyldimethylammonium chloride | Aerobic | Benzyldimethylamine (BDMA), Dimethylamine, Benzoic acid | researchgate.net |
| Benzalkonium chloride (C12 & C14) | Aerobic (Biofilm Reactor) | Benzyl-(carboxymethyl)-dimethylazanium, Benzyl-(2-carboxyethyl)-dimethylazanium, and numerous other intermediates | au.dk |
| Benzalkonium chloride | Nitrate Reducing | Not specified | hnu.edu.cn |
Fate and Persistence of this compound Transformation Products
The fate and persistence of the transformation products of this compound are important for understanding their potential long-term environmental presence. The persistence of a chemical is often described by its degradation half-life. miljodirektoratet.no
The transformation of QACs can lead to a significant reduction in toxicity. For example, the acute toxicity of the primary metabolite BDMA was found to be 500 times lower than its parent compound, C14BDMA-Cl. researchgate.net
However, the ultimate fate of these metabolites depends on their own susceptibility to further degradation. While some metabolites may be readily mineralized to inorganic compounds like carbon dioxide and ammonia, others may be more persistent. miljodirektoratet.noresearchgate.net The persistence of transformation products can be influenced by the same environmental factors that affect the parent compound, including sorption to sediment and bioavailability. hnu.edu.cn For instance, some identified end-product metabolites from BAC degradation in biofilm reactors were also detected in the effluent of a wastewater treatment plant, indicating their potential to persist through treatment processes. au.dk
Microbial Resistance Mechanisms to Nonyl Dimethylbenzylammonium and Resistance Management Strategies
Intrinsic and Acquired Resistance Mechanisms Against Nonyl Dimethylbenzylammonium
Microorganisms can possess inherent (intrinsic) resistance or develop it (acquired) through genetic mutations or the acquisition of new genetic material. europa.eugoogle.com Intrinsic resistance is an innate characteristic of a microorganism, often related to its fundamental cellular structure. europa.eu In contrast, acquired resistance involves changes in the bacterium's genetic makeup that confer tolerance to a previously effective antimicrobial agent. marquette.edu
Efflux Pump Systems in Microbial Resistance to this compound
A primary mechanism of both intrinsic and acquired resistance to this compound is the active removal of the compound from the bacterial cell by efflux pumps. nih.govnih.gov These transport proteins, located in the cell membrane, can expel a wide array of structurally diverse toxic substances, including QACs and antibiotics, preventing them from reaching their intracellular targets and exerting their antimicrobial effects. cardiff.ac.uknih.gov
Several families of efflux pumps contribute to this resistance, with the Resistance-Nodulation-Division (RND) superfamily being particularly significant in Gram-negative bacteria. nih.govcardiff.ac.uk In Gram-positive bacteria, the Major Facilitator Superfamily (MFS) and the ATP-binding cassette (ABC) transporters are key players. cardiff.ac.uk The overexpression of these pumps, often triggered by exposure to sub-lethal concentrations of biocides, can lead to reduced susceptibility. cardiff.ac.ukeuropa.eu For instance, the AcrAB-TolC system in Escherichia coli and the Mex systems in Pseudomonas aeruginosa are well-studied RND pumps that contribute to QAC resistance. cardiff.ac.uk Similarly, the MdfA efflux protein in E. coli and the PmpM pump in P. aeruginosa have been shown to increase resistance to benzalkonium chlorides, a class of QACs that includes this compound. researchgate.net
Table 1: Key Efflux Pump Systems Involved in Resistance to Quaternary Ammonium (B1175870) Compounds
| Efflux Pump Family | Example System | Organism(s) | Substrates |
| Resistance-Nodulation-Division (RND) | AcrAB-TolC | Escherichia coli, Serratia marcescens | Quinolones, QACs |
| Resistance-Nodulation-Division (RND) | Mex-Opr | Pseudomonas aeruginosa | Quinolones, QACs |
| Resistance-Nodulation-Division (RND) | SdeAB | Serratia marcescens | Cetylpyridinium chloride, Benzalkonium chloride, various antibiotics |
| Major Facilitator Superfamily (MFS) | Bmr, Blt | Bacillus subtilis | Various drugs |
| Major Facilitator Superfamily (MFS) | NorA | Staphylococcus aureus | Quinolones, QACs |
| Small Multidrug Resistance (SMR) | EmrE | Escherichia coli | Benzalkonium chlorides |
| Multidrug and Toxic Compound Extrusion (MATE) | PmpM | Pseudomonas aeruginosa | Benzalkonium chlorides |
| ATP-Binding Cassette (ABC) | AdeABC | Acinetobacter baumannii | Aminoglycosides, fluoroquinolones, benzalkonium chloride |
This table is generated based on information from multiple sources. cardiff.ac.ukresearchgate.netmdpi.com
Modifications in Cell Envelope Structure Conferring this compound Resistance
The bacterial cell envelope serves as the first line of defense against antimicrobial agents. processcleaningsolutions.com Alterations in its structure can significantly reduce the penetration of this compound, thereby conferring resistance. wikipedia.orgmdpi.com
Gram-negative bacteria, with their complex outer membrane composed of a lipopolysaccharide (LPS) layer, are intrinsically less susceptible to QACs compared to Gram-positive bacteria. marquette.edunih.gov This outer membrane acts as a permeability barrier, limiting the entry of hydrophobic compounds like this compound. marquette.edu Modifications to this barrier, such as changes in the composition of LPS or a decrease in the synthesis of porins (protein channels that allow molecules to pass through the outer membrane), can further enhance resistance. europa.eu
In some bacteria, adaptation to QACs can induce changes in the fatty acid composition of the cell membrane, which may contribute to reduced susceptibility. For example, Pseudomonas aeruginosa adapted to didecyldimethylammonium bromide showed altered membrane fatty acid profiles. europa.eu
Biofilm-Mediated Resistance to this compound
Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). acs.orgnih.gov This mode of growth provides a significant protective advantage against antimicrobial agents, including this compound. nih.govresearchgate.net
The mechanisms of biofilm-mediated resistance are multifaceted. The dense EPS matrix can act as a physical barrier, impeding the diffusion of the biocide to the cells within the biofilm. nih.gov Electrostatic interactions between the positively charged QAC molecules and the negatively charged components of the biofilm matrix can also hinder penetration. nih.gov
Furthermore, the physiological state of bacteria within a biofilm contributes to their resistance. Cells in the deeper layers of a biofilm often experience nutrient and oxygen limitation, leading to a slower growth rate. nih.gov Since many antimicrobials are more effective against rapidly dividing cells, this reduced metabolic activity can render the bacteria less susceptible. nih.gov The biofilm environment also facilitates the upregulation of efflux pumps and an increase in mutation rates, further promoting the development of resistance. nih.govnih.gov Studies have shown that bacteria within biofilms can exhibit significantly higher mutation frequencies compared to their free-living (planktonic) counterparts. nih.gov
Genetic Basis of this compound Resistance
The ability of bacteria to resist this compound is fundamentally encoded in their genetic material. This resistance can arise from mutations in existing genes or the acquisition of new resistance genes. nih.govmarquette.edu
Identification of Genes Conferring Resistance to this compound
Several genes have been identified that confer resistance to QACs. Many of these genes code for efflux pumps. The qac genes (quaternary ammonium compound resistance genes) are a well-characterized group of genes that encode for efflux pumps of the SMR family, which export QACs from the cell. nih.gov For example, the qacA/B genes are prevalent in Staphylococcus aureus and confer resistance to a range of QACs. nih.gov Other identified resistance genes include emrE and mdfA in E. coli. researchgate.net
Mutations in regulatory genes that control the expression of efflux pumps can also lead to increased resistance. For instance, mutations in the nfxB gene, a regulator of the Mex efflux system in P. aeruginosa, can result in the overexpression of these pumps and decreased susceptibility to QACs. nih.govresearchgate.net
Table 2: Examples of Genes Conferring Resistance to Quaternary Ammonium Compounds
| Gene(s) | Encoded Protein/Function | Organism(s) |
| qacA/B | Efflux pump (SMR family) | Staphylococcus aureus |
| qacG | Efflux pump | Psychrobacter sp. |
| qacJ | Efflux pump | Psychrobacter sp. |
| emrE | Efflux pump (SMR family) | Escherichia coli |
| mdfA | Efflux pump (MFS family) | Escherichia coli |
| bcrABC | Efflux pump cassette | Listeria monocytogenes |
| nfxB (mutations) | Regulator of Mex efflux system | Pseudomonas aeruginosa |
This table is compiled from information found in multiple sources. researchgate.netnih.govresearchgate.netmdpi.com
Horizontal Gene Transfer of this compound Resistance Determinants
A significant concern regarding antimicrobial resistance is the ability of bacteria to share resistance genes through horizontal gene transfer (HGT). nih.goveuropa.eu This process allows for the rapid dissemination of resistance determinants among different bacterial species and strains. europa.eu
Resistance genes, such as the qac genes, are often located on mobile genetic elements (MGEs) like plasmids and transposons. nih.govmdpi.com These MGEs can be transferred from one bacterium to another through processes like conjugation, transformation, and transduction. europa.eu The physical proximity of bacteria within biofilms can greatly facilitate HGT, with conjugation frequencies reported to be thousands of times higher in biofilms compared to planktonic cultures. nih.gov
Crucially, these MGEs can carry multiple resistance genes, conferring resistance to both biocides and antibiotics. europa.euresearchgate.net The selective pressure exerted by the use of QACs can therefore not only select for bacteria resistant to these biocides but also co-select for antibiotic resistance, contributing to the emergence of multidrug-resistant organisms. nih.govacs.org Class 1 integrons, which are genetic elements known to capture and express resistance gene cassettes, often contain qac genes, providing a clear link between biocide and antibiotic resistance dissemination. acs.org
Strategies for Mitigating Microbial Resistance to this compound
The increasing development of microbial resistance to biocides like this compound, a quaternary ammonium compound (QAC), necessitates the exploration of strategies to maintain its efficacy. The primary mechanisms of resistance involve alterations in the cell membrane, the upregulation of efflux pumps which actively remove the biocide from the cell, and the formation of protective biofilms. nih.gov To counteract these resistance mechanisms, two key strategies are being investigated: the use of combination therapies and the rational design of new derivatives with improved antimicrobial properties.
Combination Therapies with this compound and Other Agents
Combining this compound and other QACs with different antimicrobial agents can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. google.com This approach can broaden the spectrum of activity, reduce the concentrations of active ingredients required, and potentially slow the development of resistance.
Research has shown that QACs like dodecyl dimethylbenzyl ammonium chloride can be effectively used with other biocides such as isothiazolinones, glutaraldehyde, and dithionitrile methane (B114726) to achieve synergism. krwater.comthfine.com Such combinations are valuable in industrial applications like water treatment to control bacterial and algal growth. krwater.comthfine.com
A particularly promising area of research is the combination of QACs with essential oil constituents (EOCs). A study investigating the interaction between benzalkonium chloride (BAC), a mixture of alkyldimethylbenzylammonium chlorides that includes the nonyl variant, and the EOCs carvacrol (B1668589) (CAR) and eugenol (B1671780) (EUG) demonstrated significant synergistic bactericidal effects against Escherichia coli and Bacillus cereus. mdpi.com While the combinations did not show synergistic effects in inhibiting growth (bacteriostatic synergy), they were highly effective in killing the bacteria (bactericidal synergy). mdpi.com The combinations containing another QAC, didecyldimethylammonium chloride (DDAC), were even more efficient, eradicating the bacterial populations in under four hours. mdpi.com These findings highlight the potential of QAC-EOC mixtures for effective disinfection in settings like the food industry. mdpi.com
Table 1: Synergistic Bactericidal Effects of Benzalkonium Chloride (BAC) and Essential Oil Constituents (EOCs) against E. coli
| Combination | Compound | Individual MBC (mg/L) | MBC in Combination (mg/L) | Fractional Bactericidal Concentration Index (FBCI) | Outcome | Log₁₀ Reduction |
| BAC + CAR | BAC | 2 | 1 | 0.5 | Synergism | > 4.29 |
| CAR | 512 | 0 | ||||
| BAC + EUG | BAC | 2 | 1 | 0.5 | Synergism | > 4.29 |
| EUG | 1024 | 0 |
Data sourced from a study on the synergistic effects of QACs and EOCs. mdpi.com The Fractional Bactericidal Concentration Index (FBCI) is used to assess the interaction, with a value ≤ 0.5 indicating synergy.
Formulations can also combine different types of QACs to enhance performance. For instance, a mixture containing n-alkyl dimethyl benzyl (B1604629) ammonium chloride, octyl decyl dimethyl ammonium chloride, dioctyl dimethyl ammonium chloride, and didecyl dimethyl ammonium chloride creates a broad-spectrum disinfectant effective even in hard water conditions. google.com
Design of Novel this compound Derivatives with Enhanced Efficacy Against Resistant Strains
Another critical strategy to combat microbial resistance is the design and synthesis of novel QAC derivatives. This approach aims to create molecules that can evade existing resistance mechanisms or exhibit enhanced antimicrobial activity, particularly against resistant pathogens. nih.gov
A key factor influencing the efficacy of QACs is the length of the n-alkyl chain. researchgate.netmdpi.com The antimicrobial performance is closely linked to the hydrophilic-hydrophobic balance of the molecule, which is determined by this chain length. mdpi.comnih.gov Research on a series of n-alkyldimethylbenzylammonium halides with alkyl chains ranging from C8 to C18 revealed that antibacterial activity is chain-length dependent. researchgate.net For example, derivatives with a C14 alkyl chain showed high potential against Staphylococcus aureus, Enterococcus hirae, and Escherichia coli. researchgate.net Similarly, other studies have noted that longer chains (e.g., C16) appear more effective against Gram-negative bacteria, while shorter chains are more potent against Gram-positive bacteria and yeasts. mdpi.com This structure-activity relationship is fundamental to designing new derivatives.
Beyond simple alkyl chain modification, more significant structural alterations are being explored. The development of bis-QACs, which contain two quaternary ammonium groups, represents one such advancement. Novel bis-ammonium pyridoxine (B80251) derivatives have been synthesized that exhibit antibacterial and antifungal activity comparable or superior to standard antiseptics like benzalkonium chloride. nih.gov One leading compound from this series demonstrated high efficacy against biofilm-embedded bacteria and was significantly less toxic than benzalkonium chloride in preclinical models. nih.gov
Another innovative approach involves changing the core structure of the molecule. Researchers have synthesized novel β-pinene QACs, with some bi-substituted derivatives showing broad-spectrum activity against E. coli, S. aureus, and P. aeruginosa. mdpi.com A further radical approach to overcoming resistance is to replace the central nitrogen atom with another positively charged atom, such as phosphorus, creating quaternary phosphonium (B103445) compounds (QPCs). researchgate.netnih.gov These QPC analogs have shown promise as a novel means to address bacterial resistance to traditional QACs. nih.gov
Table 2: Antibacterial Activity of Synthesized n-Alkyldimethylbenzylammonium Chlorides against Staphylococcus aureus
| Compound (Alkyl Chain Length) | Minimum Inhibitory Concentration (MIC) in μg/mL |
| C8 (Octyl) | 125 |
| C10 (Decyl) | 31.2 |
| C12 (Dodecyl) | 7.8 |
| C14 (Tetradecyl) | 3.9 |
| C16 (Hexadecyl) | 7.8 |
| C18 (Octadecyl) | 31.2 |
| Benzalkonium Chloride (Commercial) | 7.8 |
Data adapted from research on the synthesis and antimicrobial activity of n-alkyldimethylbenzylammonium halides. researchgate.net
These design strategies, focusing on both incremental changes like alkyl chain length and radical innovations like creating bis-quaternary compounds or phosphonium analogs, are vital for developing the next generation of disinfectants capable of overcoming microbial resistance. nih.govresearchgate.net
Interactions of Nonyl Dimethylbenzylammonium with Material Substrates and Engineered Systems
Adsorption and Desorption Characteristics of Nonyl Dimethylbenzylammonium on Diverse Surfaces
The effectiveness and environmental behavior of this compound are significantly governed by its tendency to adsorb onto and desorb from surfaces. As a cationic surfactant, it is readily attracted to negatively charged materials through electrostatic forces, while its long alkyl chain facilitates hydrophobic interactions. mdpi.comgatech.edu This dual nature leads to strong binding on both organic and inorganic substrates. gatech.edu The adsorption process can be influenced by various factors in the aqueous phase, including pH, temperature, and the presence of electrolytes or other surfactants. researchgate.net
This compound chloride, often referred to as alkyl dimethylbenzylammonium chloride (ADBAC), exhibits significant interactions with polymeric materials, particularly those with anionic surface charges like cellulose. researchgate.net This strong ionic interaction leads to the adsorption of the QAC onto the polymer surface. researchgate.net For instance, studies on cotton nonwoven fabrics, which are cellulosic, show a considerable depletion of ADBAC from solutions, indicating strong adsorption. researchgate.netnih.gov This phenomenon is critical in the formulation of disinfecting wipes, as the wipe material itself can bind the active ingredient, potentially reducing its availability for surface disinfection. nih.govuminho.pt
The degree of adsorption is affected by the properties of the polymer and the surrounding solution. For example, a more alkaline solution can increase the amount of ADBAC adsorbed onto cotton fabrics, whereas acidic conditions or increased temperature can reduce adsorption. researchgate.net The presence of other surfactants, such as nonionic surfactants or low molecular weight QACs, can also competitively reduce the adsorption of ADBAC onto cotton in a concentration-dependent manner. researchgate.net Beyond cellulose, interactions with other polymers like polyester (B1180765) and viscose have been noted, with viscose showing a high capacity for QAC adsorption, depleting nearly 70% of the active ingredient from a solution in 24 hours. nih.gov In contrast, polypropylene, a more hydrophobic and less charged polymer, shows significantly lower adsorption. nih.gov The incorporation of QAC moieties into polymers is a key strategy for creating antimicrobial biomaterials. nih.gov
Table 8.1: Factors Influencing ADBAC Adsorption on Polymeric Materials
| Factor | Effect on Adsorption | Material Example | Source(s) |
| pH | Increased in alkaline solutions; Decreased in acidic solutions | Cotton | researchgate.net |
| Temperature | Decreased with increasing temperature | Cotton | researchgate.net |
| Electrolytes | Decreased with increasing salt concentration | Cotton | researchgate.net |
| Competing Surfactants | Decreased in the presence of nonionic surfactants | Cotton | researchgate.net |
| Polymer Type | High adsorption on cellulosic (viscose, cotton); Low on thermoplastic (polypropylene) | Viscose, Polypropylene | nih.gov |
The fate of this compound in the environment is heavily influenced by its sorption to inorganic materials like soil and clay. nih.govkorea.ac.kr As a member of the benzalkonium chloride family, its primary sorption mechanism onto these substrates is ion exchange, driven by the electrostatic attraction between the positively charged QAC and the negatively charged surfaces of clay minerals and organic matter. gatech.edunih.govkorea.ac.kr This strong affinity means that QACs are readily adsorbed onto soil and sediment particles. nih.gov
Studies on specific clay minerals like kaolinite (B1170537) show that the sorption isotherms for benzalkonium compounds are nonlinear, suggesting that there is a high degree of heterogeneity in the available sorption sites even at low, environmentally relevant concentrations. chemrxiv.org The amount of adsorption generally increases with the length of the alkyl chain; for instance, a benzalkonium chloride with a longer alkyl chain (C14) adsorbs more strongly to soil than one with a shorter chain (C12). nih.gov Similarly, soils with a higher clay content exhibit greater adsorption capacity. nih.gov The strong binding to soil and sludge particles significantly limits the leaching of these compounds, reducing their mobility and bioavailability in the environment. nih.govnih.gov
Table 8.2: Adsorption Characteristics of Benzalkonium Chlorides (BACs) on Inorganic Substrates
| Substrate | Key Finding | Dominant Mechanism | Source(s) |
| Peat & Clays | Cation exchange capacity corrected distribution coefficients were all within one order of magnitude. | Ion Exchange | nih.govkorea.ac.kr |
| Kaolinite | Sorption isotherms were nonlinear, indicating heterogeneous sorption sites. | Electrostatic Interaction, Hydrophobicity | chemrxiv.org |
| Agricultural Soils | Adsorption increased with longer alkyl chain length and higher clay content in the soil. | Ion Exchange, Hydrophobic Interaction | nih.gov |
| Marine Sediments | Strong affinity to both organic and inorganic particles leads to accumulation. | Electrostatic Interaction | nih.gov |
The adsorption of this compound is a multi-step process governed by both electrostatic and hydrophobic forces. mdpi.comresearchgate.net The initial and primary interaction is the electrostatic attraction between the cationic quaternary ammonium (B1175870) head group and a negatively charged surface. mdpi.comcardiff.ac.uk Most minerals, organic substances, and microbial surfaces carry a net negative charge, making them natural targets for QAC binding. mdpi.comgatech.edu
Adsorption on Inorganic Substrates
Integration of this compound into Nanomaterials and Advanced Composites
The functional properties of this compound are being leveraged in the development of advanced materials, including functionalized nanoparticles and self-disinfecting composites. By integrating this QAC, materials can be imbued with potent antimicrobial capabilities, enhanced stability, and other desirable surface properties.
This compound and related benzalkonium chlorides are used to functionalize nanoparticles, creating stable and reactive nanomaterials for various applications. google.comgoogle.com These QACs can be part of a bilayer coating that self-assembles on nanoparticles, providing a modular way to control the surface properties of the final composition. google.com Such coatings can confer unusual stability, prevent non-specific binding, and create a physical barrier that can prevent species like water and ions from interacting with the nanoparticle core. google.com
For example, antibacterial monomers based on quaternary ammonium structures have been incorporated into nanocomposites containing nanoparticles of amorphous calcium phosphate (B84403) (NACP). nih.gov This creates a dental restorative material that combines mechanical strength with potent anti-biofilm activity. nih.gov Similarly, QACs like benzalkonium chloride can be used in the formulation of nanoparticle compositions for topical administration in medical applications. google.com The integration of QACs with other nanomaterials, such as silver nanoparticles, is also being explored to create synergistic effects, although the interactions can be complex and alter the bulk properties of the material. acs.org
A significant area of research is the creation of self-disinfecting or self-sanitizing surfaces by incorporating QACs like this compound into various materials. acs.orgchemrxiv.org This strategy aims to provide continuous antimicrobial activity, overcoming the limitation of traditional disinfectants that are only effective at the time of application. acs.orgchemrxiv.org
One approach involves covalently bonding or incorporating QACs into polymer matrices. nih.govmdpi.com This can be achieved through the copolymerization of monomers containing QA functional groups or by the post-polymerization modification of existing polymers. nih.gov Another promising method is the use of quaternary ammonium organosilicon compounds. acs.orgchemrxiv.org These molecules can form durable coatings that impart sustained antimicrobial properties to a wide variety of porous and nonporous surfaces. acs.orgchemrxiv.org Research has shown that some commercially available disinfectant sprays containing QACs can provide residual effectiveness, inactivating viruses even after multiple rounds of abrasion and re-contamination. news-medical.net The development of these materials is a key strategy in preventing the contact transmission of infectious diseases. acs.org
This compound-Functionalized Nanoparticles
Influence of this compound on Material Integrity and Performance
The interaction of this compound with various materials is a critical consideration in its application, particularly in environments where it comes into contact with polymers and metals. This section explores the compatibility of this compound with polymer matrices and its effects on the corrosion rates of different metals.
Compatibility with Polymer Matrices
Quaternary ammonium compounds (QACs), including this compound, are known to interact with polymer matrices, which can influence the material's integrity and performance. These interactions can be beneficial, such as when QACs are used as compatibilizers in polymer blends to enhance their physicochemical properties. researchgate.net By improving interfacial adhesion, QACs can lead to superior thermo-mechanical properties in polymer composites. researchgate.net
However, the compatibility of QACs with polymers is not universal and can be dependent on the specific polymer, the formulation of the QAC product, and the environmental conditions. A significant concern is environmental stress cracking (ESC), a phenomenon where a material fails prematurely under the combined influence of mechanical stress and a chemical agent. sintef.noresearchgate.net Amorphous thermoplastics are generally more susceptible to ESC than semi-crystalline polymers. sintef.no
Studies on various QAC-based disinfectant formulations have shown that they can induce ESC in certain plastics. sintef.no Factors such as higher pH (>8.0) and the presence of small to medium-sized amines or alcohols in the formulation can increase the likelihood of plastic cracking. sintef.no For instance, some healthcare environmental plastics, like those made from polycarbonates, have shown susceptibility to certain chemical disinfectants. researchgate.net
The compatibility of specific polymers with chemicals is often presented in compatibility charts. For example, polycarbonate (PC) is known to be resistant to many acids, oils, and alcohols but is not compatible with substances like acetone, ketones, and aromatic hydrocarbons. calpaclab.com Blends of polymers, such as Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS), are common in many applications and their compatibility with chemical agents is a result of the properties of the individual components and their ratio in the blend. kdfeddersen.com
While general data on QACs and polymer compatibility exists, specific research detailing the long-term effects of this compound on a wide range of polymer matrices is not extensively available in the public domain. Therefore, individual testing is often recommended, especially for components subjected to significant mechanical stress. mdpi.com
Table 1: General Compatibility of Quaternary Ammonium Compounds with Various Polymers
| Polymer Type | General Compatibility with QACs | Potential Issues |
| Amorphous Thermoplastics (e.g., Polycarbonate, Polystyrene) | Variable, often susceptible | Environmental Stress Cracking (ESC) sintef.noresearchgate.net |
| Semi-Crystalline Thermoplastics (e.g., Polyethylene, Polypropylene) | Generally more resistant than amorphous plastics | Can still be susceptible to ESC under certain conditions sintef.no |
| Polymer Blends (e.g., PC/ABS) | Dependent on blend composition and specific QAC formulation kdfeddersen.com | Potential for ESC if one of the components is susceptible periodikos.com.br |
| Elastomers | Variable, requires specific testing | Swelling, degradation |
This table provides a general overview based on available literature for QACs. Specific compatibility of this compound may vary and should be confirmed through testing.
Effects on Corrosion Rates of Metals
This compound, as a member of the quaternary ammonium compound family, is recognized for its ability to inhibit the corrosion of various metals. jept.de These compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.netmdpi.com The effectiveness of this protective layer depends on several factors, including the concentration of the inhibitor, the type of metal, and the nature of the corrosive environment. researchgate.net
The general mechanism of corrosion inhibition by QACs involves the electrostatic interaction between the positively charged nitrogen atom in the QAC molecule and the metal surface, which is often negatively charged in corrosive media. researchgate.net This initial physisorption can be followed by chemisorption, where stronger bonds are formed between the inhibitor and the metal, leading to a more stable and effective protective film. mdpi.com
Research on various QACs has demonstrated their efficacy in protecting different metals:
Steel: Quaternary ammonium salts have been shown to be effective corrosion inhibitors for steel in acidic environments. researchgate.netrsc.org For example, studies on compounds structurally similar to this compound, such as other alkyl benzyl (B1604629) dimethyl ammonium chlorides, have reported high inhibition efficiencies. google.com The inhibition efficiency generally increases with the concentration of the QAC. researchgate.net
Aluminum: Aluminum and its alloys can also be protected from corrosion by organic inhibitors, including QACs. jept.deneliti.com Didecyldimethylammonium chloride (DDAC), a related QAC, has been shown to act as a mixed-type inhibitor for an aluminum alloy, with an inhibition rate of 86.44% at a concentration of 100 mg/L. researchgate.net The adsorption of these inhibitors on the aluminum surface follows established isotherm models, indicating the formation of a protective layer. researchgate.net
Copper: The corrosion of copper and its alloys in acidic solutions can be significantly reduced by the presence of surfactants like QACs. researchgate.netacs.org These compounds act as mixed-type inhibitors, slowing down both anodic and cathodic reactions by blocking the copper surface. acs.org The synergistic effect between the quaternary ammonium cation and the accompanying anion (e.g., bromide) can enhance the inhibition efficiency. researchgate.net
While specific quantitative data for this compound is limited in readily available literature, the extensive research on structurally similar QACs provides strong evidence of its potential as an effective corrosion inhibitor for a range of metals. The following table summarizes research findings on the corrosion inhibition efficiency of various QACs on different metals.
Table 2: Research Findings on the Corrosion Inhibition Efficiency of Various Quaternary Ammonium Compounds
| Quaternary Ammonium Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Alkylbenzyldimethyl ammonium chloride | Low Carbon Steel | 0.1M Hydrochloric Acid | Increases with concentration | researchgate.net |
| Didecyldimethylammonium chloride (DDAC) | 7B04 Aluminum Alloy | Aircraft Fuel System Environment | 86.44% at 100 mg/L | researchgate.net |
| Cetyltrimethylammonium bromide (CTAB) | Copper | 0.5 mol dm⁻³ H₂SO₄ | High, acts as a mixed-type inhibitor | researchgate.net |
| Benzalkonium chloride (BKC) | Carbon Steel | 0.1 M H₂SO₄ | Effective protection | rsc.org |
| N-(n-octyl)-3-methylpyridinium bromide (Py8) | EN3B Mild Steel | 3.5% NaCl, pH 1.5 | 85% | mdpi.com |
This table presents data for various QACs to illustrate the general efficacy of this class of compounds as corrosion inhibitors. The performance of this compound is expected to be comparable.
Theoretical and Computational Investigations of Nonyl Dimethylbenzylammonium
Molecular Modeling and Simulation of Nonyl Dimethylbenzylammonium Interactions
Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with its environment. These computational experiments reveal the molecular-level forces and conformational changes that govern its activity.
Molecular dynamics (MD) simulations are a cornerstone for understanding how quaternary ammonium (B1175870) compounds (QACs) like this compound interact with biological membranes. nih.govnih.govbiophysik.org These simulations model the movement of atoms over time, providing a virtual microscope to observe the process of membrane disruption.
The mechanism of action for QACs is generally understood to involve several steps. rsc.org Initially, the positively charged quaternary ammonium head group is attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) lipids. nih.gov Following this electrostatic attraction, the long, hydrophobic nonyl tail inserts itself into the hydrophobic core of the lipid bilayer. rsc.orgnih.gov MD simulations have visualized this process, showing that the integration often proceeds in a stepwise manner, with the hydrophobic tail immersing itself into the bilayer. nih.govresearchgate.net
This insertion disrupts the ordered structure of the membrane. Key findings from simulations on related QACs show:
Lipid Disorganization : The presence of QACs can lead to the clustering of negatively charged lipids around the inserted molecule. nih.gov This sequestration disrupts the natural lipid organization.
Increased Porosity : The insertion of the surfactant monomers into the hydrophobic region decreases the order of the lipid tails, leading to increased membrane porosity and leakage of cellular contents. rsc.org
Influence of Alkyl Chain Length : The length of the alkyl chain (such as the C9 nonyl group) is a critical factor. Chains ranging from C8 to C16 are common in disinfectant QACs. rsc.org The hydrophobic driving force for membrane insertion is dependent on this chain length, influencing the compound's effectiveness.
Simulations often use model membranes, such as a 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipid bilayer, to mimic eukaryotic cells or more complex bilayers to represent the membranes of specific bacteria like E. coli and S. aureus. nih.govrsc.org These computational models allow for the detailed study of how QACs destabilize different types of membranes. nih.gov
| Simulation Aspect | Key Observation from QAC Simulations | Relevance to this compound |
|---|---|---|
| Initial Interaction | Electrostatic attraction between the cationic head and anionic lipid groups. rsc.orgnih.gov | The positively charged dimethylbenzylammonium head group initiates contact with the membrane surface. |
| Membrane Penetration | Stepwise insertion of the hydrophobic alkyl tail into the lipid bilayer core. nih.govresearchgate.net | The nonyl tail provides the hydrophobic driving force for insertion and disruption. |
| Membrane Disruption | Causes lipid re-organization, decreased order of lipid tails, and increased membrane porosity. rsc.org | Leads to loss of membrane integrity and leakage of cytoplasmic contents. |
| Influence of Tail Length | Effectiveness is dependent on the alkyl chain length, with C12-C14 often showing high activity. mdpi.comgatech.edu | The C9 length places it within the active range for membrane interaction. |
Computational studies are also employed to understand the adsorption of this compound at various interfaces, such as water-air, water-solid, and within sludge. This behavior is fundamental to its function as a surfactant and its environmental fate. For instance, studies on the adsorption of benzalkonium chlorides (BACs) in activated sludge found that a high percentage of the compounds were rapidly adsorbed. nih.gov
Molecular dynamics and Monte Carlo simulations can model the adsorption process on surfaces. For example, simulations of related surfactants on mineral surfaces like montmorillonite (B579905) show that the cationic head group interacts with the negatively charged surface sites, while the hydrophobic tail orients away from the surface or aggregates with other molecules. researchgate.net
Key parameters derived from these computational studies include:
Adsorption Energy : This value quantifies the strength of the interaction between the surfactant molecule and the surface.
Molecular Orientation : Simulations reveal the preferred orientation of the adsorbed molecules, such as the angle of the alkyl chain relative to the surface.
Aggregation Behavior : At higher concentrations, simulations can model the formation of surfactant aggregates or micelles at the interface, a critical aspect of their physicochemical behavior. mdpi.com
Studies on linear alkylbenzene sulfonates adsorbing on anthracite surfaces have shown that specific chain lengths can lead to maximum adsorption strength due to optimal aggregation and interaction with the surface. researchgate.net Similar principles would apply to the adsorption of this compound, where the interplay between the hydrophobic nonyl chain, the aromatic benzyl (B1604629) group, and the cationic head determines its interfacial behavior.
Molecular Dynamics Simulations of this compound with Biological Membranes
Quantum Chemical Calculations for this compound Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and intrinsic properties of a molecule. numberanalytics.com These methods, including Density Functional Theory (DFT), are used to compute a wide range of molecular properties that govern reactivity and spectroscopic signatures. nih.gov
Quantum chemical calculations can elucidate the distribution of electrons within the this compound cation, which is key to its function. These calculations can determine the partial atomic charges, showing a high positive charge localization on the quaternary nitrogen atom and the surrounding groups. This charge distribution is fundamental to the strong electrostatic interactions with negatively charged biological membranes and surfaces. rsc.orgnih.gov
Theoretical studies on related N-(3-(dimethyl benzyl ammonio)propyl)alkanamide chloride derivatives have used quantum chemical parameters to understand their interaction with metal surfaces. researchgate.net Similar calculations for this compound would involve computing properties such as:
E_HOMO (Energy of the Highest Occupied Molecular Orbital) : Indicates the ability of a molecule to donate electrons.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) : Indicates the ability of a molecule to accept electrons.
Energy Gap (ΔE = E_LUMO - E_HOMO) : A smaller energy gap suggests higher reactivity.
Electron Affinity (A) and Ionization Potential (I) : These relate to the ability to accept and donate electrons, respectively.
Fraction of Electrons Transferred (ΔN) : This can be calculated to predict the tendency of a molecule to donate electrons to a surface. researchgate.net
These descriptors help to quantify the molecule's reactivity and its propensity to engage in the interactions necessary for its surface-active and biological effects.
| Quantum Chemical Parameter | Description and Significance |
|---|---|
| Partial Atomic Charges | Describes the charge distribution across the molecule; the positive charge on the N+ head group is crucial for electrostatic interactions. researchgate.net |
| E_HOMO / E_LUMO | The energies of the frontier molecular orbitals, which determine the molecule's reactivity and electron-donating/accepting capabilities. researchgate.net |
| Energy Gap (ΔE) | The difference between E_LUMO and E_HOMO; a key indicator of molecular stability and reactivity. researchgate.net |
| Dipole Moment | Represents the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and identification of compounds. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, one can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
For example, in a study of novel benzalkonium chloride analogues containing pyridine (B92270) rings, computational methods could be used to assign the observed signals in 1H-NMR, 13C-NMR, and IR spectra. mdpi.com
IR Spectroscopy : Calculations can predict the frequencies of stretching and bending vibrations. For this compound, this would include C-H stretching of the alkyl and aromatic groups, and vibrations of the C-N bonds and the benzene (B151609) ring. mdpi.com
NMR Spectroscopy : Theoretical calculations can predict the chemical shifts of hydrogen (1H) and carbon (13C) atoms. These predictions are valuable for confirming the structure and assigning experimental spectra, noting how the proximity to the positively charged nitrogen atom influences the chemical shifts of adjacent protons and carbons. mdpi.com
These predictive capabilities are crucial for confirming the synthesis of new analogues and for understanding how structural modifications affect the electronic environment of the molecule.
Electronic Structure and Reactivity Studies of this compound
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. sci-hub.boxcanada.ca For QACs, QSAR models have been developed to predict properties like toxicity to aquatic organisms and antimicrobial efficacy. sci-hub.boxacs.orgnih.gov
The core idea of QSAR is that the activity of a compound is a function of its molecular structure and properties. These properties are quantified by molecular descriptors, which can be calculated from the 2D or 3D structure of the molecule.
For a series of benzalkonium chloride analogues, including those with varying alkyl chain lengths (like the nonyl group), a typical QSAR study would involve:
Data Set : Assembling a group of related compounds (e.g., benzyldimethylalkylammonium chlorides with alkyl chains from C8 to C18) with measured activity data (e.g., minimal inhibitory concentration). mdpi.comnih.gov
Descriptor Calculation : Calculating various molecular descriptors for each compound. These can include:
Topological descriptors : Based on the 2D graph of the molecule.
Geometrical descriptors : Based on the 3D structure (e.g., molecular surface area).
Physicochemical descriptors : Such as the logarithm of the octanol-water partition coefficient (logP), which represents hydrophobicity.
Quantum chemical descriptors : As described in section 9.2.1. nih.gov
Model Development : Using statistical methods like multiple linear regression (MLR) to build a mathematical equation linking the descriptors to the activity.
Studies have consistently shown that for QACs, the length of the alkyl chain is a dominant factor, with activity often showing a parabolic relationship, peaking for chain lengths around C12-C14. mdpi.com The hydrophobicity (logP) is a frequently used and highly significant descriptor in QSAR models for these compounds, as it governs the partitioning into biological membranes. sci-hub.boxacs.org
Development of QSAR Models for Antimicrobial Efficacy of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. fip.orgjapsonline.comgatech.edujppres.com For antimicrobial agents like this compound, QSAR studies are instrumental in understanding the molecular features that govern their effectiveness against various microorganisms and in designing new, more potent derivatives. japsonline.comepa.gov
The antimicrobial action of QACs, including this compound, is primarily due to their cationic surfactant nature. nih.govnih.gov They interact with and disrupt the negatively charged cell membranes of microorganisms, leading to the leakage of cellular contents and cell death. nih.govnovonordiskpharmatech.com The effectiveness of this process is highly dependent on the molecular structure of the QAC. epa.gov
Key Structural Features Influencing Antimicrobial Efficacy:
A significant body of research on QACs has demonstrated that the length of the alkyl chain is a critical determinant of antimicrobial activity. mdpi.com Generally, there is an optimal chain length for maximum efficacy, as the chain must be hydrophobic enough to penetrate the lipid bilayer of the cell membrane but also have sufficient solubility in the aqueous environment to reach the cell.
While specific QSAR models exclusively for this compound (C9) are not extensively documented in publicly available literature, the principles derived from studies on the broader class of benzalkonium chlorides (BACs) are applicable. Studies on BACs with varying alkyl chain lengths (from C8 to C18) have consistently shown that compounds with chains between C12 and C16 exhibit the highest antimicrobial activity against a wide range of bacteria. researchgate.net Shorter chains, such as the nonyl (C9) chain, are generally found to be less potent in comparison. mdpi.com
QSAR models for QACs often incorporate various molecular descriptors to predict antimicrobial activity. These can include:
Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (logP). A certain level of hydrophobicity is necessary for membrane interaction.
Molecular Size and Shape: Descriptors like molar refractivity (MR) and Kier's shape indices can influence how the molecule fits into the microbial membrane. japsonline.com
Electronic Properties: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be related to the reactivity of the molecule. fip.org
The general trend observed in QSAR studies of BACs indicates a parabolic relationship between the alkyl chain length and antimicrobial activity. This means that activity increases with chain length up to an optimal point (typically C12-C16) and then decreases as the chain becomes too long, which can hinder transport to the cell membrane. jppres.com For this compound, its C9 chain places it on the lower end of this activity spectrum.
Interactive Data Table: Structure-Activity Relationship of Benzalkonium Chlorides
| Alkyl Chain Length | Common Name | Predicted Relative Antimicrobial Efficacy | Key QSAR Considerations |
| C8 | Octyl dimethylbenzylammonium | Moderate | Lower hydrophobicity, may have reduced membrane penetration. |
| C9 | This compound | Moderate to Good | Considered to have a balance of properties, though often less potent than longer chains. mdpi.com |
| C12 | Dodecyl dimethylbenzylammonium | High | Often cited as having optimal hydrophobicity for broad-spectrum activity. |
| C14 | Tetradecyl dimethylbenzylammonium | High | Also within the optimal range for high antimicrobial efficacy. |
| C16 | Hexadecyl dimethylbenzylammonium | Moderate to High | High hydrophobicity, may see decreased activity against some microbes due to reduced solubility. |
| C18 | Octadecyl dimethylbenzylammonium | Lower | Very high hydrophobicity can lead to poor transport and reduced efficacy. |
This table illustrates the general trends observed in QSAR studies of BACs. While specific experimental values for this compound may vary depending on the target microorganism and test conditions, its position within this trend is well-established by computational models.
Predictive Modeling for Environmental Fate of this compound
Predictive models are essential for assessing the environmental fate of chemicals, including their persistence, bioaccumulation, and mobility. For this compound, these models help to understand its behavior when released into aquatic and terrestrial environments. The primary processes governing the environmental fate of QACs are sorption to organic matter and biodegradation. sfei.orgnih.govacs.org
Sorption Behavior:
As a cationic surfactant, this compound has a strong tendency to adsorb to negatively charged particles in the environment, such as those found in soil, sediment, and sewage sludge. nih.govcanada.ca This sorption is a key factor in its environmental distribution, as it reduces the concentration of the free, dissolved form in the water column. ca.gov Predictive models for sorption often use the organic carbon-water (B12546825) partition coefficient (Koc). While experimental determination of Koc for surfactants is challenging, QSAR models can provide estimates based on molecular structure. gatech.edu The strong sorption of BACs means they are largely removed from the aqueous phase in wastewater treatment plants and tend to accumulate in sludge and sediments. acs.orgcanada.ca
Biodegradation:
The biodegradability of QACs is another critical aspect of their environmental fate. miljodirektoratet.no Predictive models like BIOWIN can estimate the likelihood and rate of biodegradation. miljodirektoratet.no The structure of the QAC, particularly the length of the alkyl chain, influences its biodegradability. ca.gov While BACs are generally considered biodegradable under aerobic conditions, the rate can be slow, and they are more persistent under anaerobic conditions found in some sediments. nih.gov The presence of the benzyl group can also affect the degradation pathway.
Interactive Data Table: Predicted Environmental Fate Parameters for Benzalkonium Chlorides
| Compound Class | Predicted Sorption to Sediment/Sludge | Predicted Aerobic Biodegradation | Key Predictive Model Insights |
| Benzalkonium Chlorides (general) | High | Variable, generally biodegradable but can be slow. nih.gov | Strong sorption is a primary removal mechanism from water. ca.gov |
| This compound (C9) | High | Predicted to be biodegradable. | Its moderate chain length suggests a balance between sorption and potential for biodegradation. |
| Dodecyl dimethylbenzylammonium (C12) | Very High | Biodegradable, but sorption can limit bioavailability. | Often used as a representative BAC in environmental models. |
| Hexadecyl dimethylbenzylammonium (C16) | Very High | Slower biodegradation rates expected due to higher sorption and lower bioavailability. | High persistence in sediments is predicted. |
These predictive models, while not always providing precise quantitative data for every specific compound, offer valuable insights into the likely environmental behavior of this compound. They indicate that while it will be largely removed from wastewater through sorption and biodegradation, it has the potential to persist in sediments and sludge-amended soils. ca.govresearchgate.net
Future Research Directions and Emerging Paradigms in Nonyl Dimethylbenzylammonium Studies
Development of Advanced Nonyl Dimethylbenzylammonium-Based Formulations for Specific Applications
Future research is geared towards creating sophisticated formulations of this compound chloride (ADBAC) tailored for specific and challenging applications. atamankimya.com The inherent properties of ADBAC, such as its efficacy across a broad pH range and stability at extreme temperatures, make it a versatile candidate for innovative product development. atamankimya.com Research efforts are likely to focus on optimizing formulations for hard water conditions and enhancing their compatibility with both aqueous and organic solvents. atamankimya.com
One area of development is in advanced antimicrobial hand soaps for healthcare settings. Formulations are being designed to meet stringent regulatory standards for log reduction of microbial counts, providing rapid and effective hand cleansing. scjp.com These formulations often feature a soap-free, skin-friendly pH to maintain the skin's natural protective barrier. scjp.com
Additionally, the development of concentrated and super-concentrated formulations presents a promising avenue. google.com These high-active ingredient compositions, containing significantly less water, offer benefits in terms of transportation, storage, and reduced packaging waste. google.com The goal is to create stable, high-foaming compositions that maintain performance even under high soil conditions, ensuring sufficient contact time and effective cleaning. google.com
The creation of specialized formulations for industrial applications, such as in water treatment and as biocides for various materials, is also an active area of research. This includes the development of low-foaming and non-toxic alternatives to conventional quaternary ammonium (B1175870) compounds. google.com
Exploration of Synergistic Effects of this compound with Other Chemical Agents
A significant area of ongoing research is the investigation of synergistic interactions between this compound and other chemical compounds to enhance its performance and broaden its applications. google.commdpi.com Studies have shown that combining ADBAC with other biocides and excipients can lead to a synergistic increase in antimicrobial activity. atamankimya.com
One key area of exploration is the combination of quaternary ammonium compounds (QACs) like ADBAC with essential oil constituents (EOCs) such as carvacrol (B1668589) and eugenol (B1671780). mdpi.com Research has demonstrated bactericidal synergy in these combinations against common foodborne bacteria. mdpi.com This approach aims to leverage the advantages of both compound types while mitigating their individual limitations. mdpi.com
The interaction between cationic surfactants like ADBAC and anionic surfactants is another promising field. google.com While traditionally considered incompatible, specific combinations can form complexes that exhibit enhanced surface activity and efficacy. google.com The addition of nonionic surfactants to these mixtures can further stabilize foam production, which is beneficial for cleaning applications requiring prolonged surface contact. google.com
Furthermore, the synergistic effects of ADBAC with other additives are being studied to improve processes like electroplating. In some applications, ADBAC, in combination with other organic additives, can act as a brightener and improve the quality and efficiency of metal deposition. researchgate.net Research in this area seeks to understand the complex intermolecular interactions that drive these synergistic effects to design more effective and specialized chemical formulations. researchgate.net
Innovations in Sustainable Synthesis and Degradation Methodologies for this compound
In response to growing environmental concerns, research is increasingly focused on developing sustainable methods for both the synthesis and degradation of this compound. semanticscholar.org A key objective is to design and synthesize novel amphiphilic molecules that are more readily biodegradable than their conventional counterparts. semanticscholar.org
One innovative approach involves incorporating cleavable linkages, such as carbonate groups, into the surfactant's molecular structure. semanticscholar.org These cleavable sites are designed to break down more easily, facilitating faster degradation and reducing the environmental persistence of the compound. semanticscholar.org The hydrolysis of these bonds can yield less harmful, neutral alcohol byproducts. semanticscholar.org The synthesis of these "soft" surfactants often utilizes renewable resources like fatty alcohols. semanticscholar.org
On the degradation front, advanced oxidation processes (AOPs) are being investigated as effective methods for breaking down ADBAC in aquatic environments. acs.org AOPs, such as the combination of ozone (O3) and hydrogen peroxide (H2O2) or UV light and chlorine, have shown the ability to significantly degrade ADBAC. acs.org Research in this area focuses on optimizing reaction conditions (e.g., pH, oxidant concentration) to maximize degradation efficiency and to study the transformation pathways and toxicity of the resulting byproducts. acs.org The goal of these advanced degradation techniques is not only to remove the parent compound but also to mineralize it or convert it into more biodegradable substances. acs.org
Addressing Challenges in Environmental Monitoring and Remediation of this compound
The increased use of disinfectants containing this compound, particularly since the SARS-CoV-2 pandemic, has highlighted the need for robust environmental monitoring and effective remediation strategies. mass.gov A primary challenge is the detection and quantification of ADBAC and its degradation products in various environmental matrices, including wastewater, surface water, and sediment. mass.govnih.gov
Current research focuses on developing and refining analytical techniques for monitoring these compounds. nih.gov While traditional methods like chromatography are used, there is a growing interest in more rapid and sensitive techniques. nih.gov The development of ion-selective potentiometric analysis, sometimes enhanced with nanomaterials, offers a promising alternative for real-time monitoring. nih.gov
Expanding the Scope of this compound Applications in Novel Material Sciences
Researchers are exploring the integration of this compound into novel materials to impart specific functional properties. Its cationic surfactant nature and biocidal activity make it a candidate for creating advanced materials with antimicrobial surfaces.
One potential application is in the development of antimicrobial textiles. By incorporating or coating fabrics with ADBAC, it may be possible to create materials that resist microbial growth. Research in this area would focus on the effective and durable binding of the compound to textile fibers and evaluating its long-term efficacy.
Another emerging area is the use of ADBAC in the formulation of specialized coatings and films. These could be applied to a variety of surfaces in healthcare, food processing, and public spaces to provide a continuous disinfecting action. The challenge lies in creating stable formulations that allow for a controlled release of the active agent over time.
Furthermore, the unique self-assembly properties of surfactants like ADBAC could be harnessed in the field of nanotechnology. The formation of micelles and other ordered structures in solution could be utilized for the encapsulation and delivery of other active molecules or as templates for the synthesis of nanostructured materials. Future studies will likely delve into controlling these self-assembled structures to create materials with tailored properties for a range of advanced applications.
Q & A
Q. How does Nonyl dimethylbenzylammonium enhance peptide detection sensitivity in electrospray ionization mass spectrometry (ESI-MS)?
this compound, a quaternary ammonium salt (QAS), introduces a permanent positive charge on peptides, significantly improving ionization efficiency during ESI-MS. This charge fixation reduces dependency on protonation, enabling consistent detection of low-abundance peptides even in complex mixtures. The enhanced signal intensity is critical for achieving high-sensitivity analyses .
Q. What are the common side reactions observed during collision-induced dissociation (CID) of QAS-labeled peptides, and how do they affect data interpretation?
CID of QAS-labeled peptides can trigger Hofmann elimination and tertiary amine loss, generating unwanted fragmentation ions that complicate spectral interpretation. These side reactions obscure sequence-determining ions (e.g., α- and β-type ions), necessitating advanced spectral deconvolution techniques. Mitigation strategies include structural modifications to the QAS scaffold (e.g., heteroatom incorporation) to stabilize the charge carrier .
Q. What methodological steps are recommended for preparing QAS-labeled peptides for MS analysis?
Key steps include:
- Labeling : Modify peptides at ε-amine groups (e.g., lysine residues) using heterocyclic QAS derivatives to ensure charge localization.
- Purification : Use reversed-phase chromatography to remove unreacted QAS tags.
- Validation : Confirm labeling efficiency via high-resolution MS and MS/MS to verify the absence of side products .
Advanced Research Questions
Q. How can researchers optimize heterocyclic QAS derivatives (e.g., oxygen/sulfur-containing analogs) to improve CID fragmentation patterns?
Introducing heteroatoms (e.g., oxygen or sulfur) into the QAS scaffold stabilizes the charge carrier and promotes controlled fragmentation. For example, oxygen-containing analogs liberate formaldehyde during CID, generating stable reporter ions (e.g., m/z 84 or 132) that simplify sequence interpretation. Systematic comparison of sulfur- vs. oxygen-containing analogs reveals differences in fragmentation efficiency and side reaction suppression, guiding tag selection for specific applications .
Q. What experimental design considerations are critical for quantifying QAS-labeled peptides using isotopic labeling?
- Deuterated Tags : Synthesize deuterated QAS analogs (e.g., ²H-labeled) to create mass shifts distinguishable from native peptides.
- LC-SRM Workflow : Employ selected reaction monitoring (SRM) for targeted quantification, focusing on reporter ions unique to the deuterated tag.
- Calibration : Use internal standards spiked at known concentrations to account for matrix effects and ionization variability .
Q. How can contradictory fragmentation data across studies using QAS tags be resolved?
Contradictions often arise from differences in CID parameters (e.g., collision energy) or peptide-QAS interactions. To resolve these:
- Parameter Standardization : Systematically test collision energies and gas pressures to identify optimal conditions.
- Reference Peptides : Use model peptides (e.g., LVTDLTK from bovine serum albumin) with well-characterized fragmentation profiles to validate instrument performance.
- Cross-Study Comparisons : Normalize data using reporter ion ratios (e.g., m/z 84/132) to account for instrument-specific variability .
Q. What strategies are effective for achieving complete peptide sequence coverage with QAS-labeled peptides?
- Hybrid Fragmentation : Combine CID with electron-transfer dissociation (ETD) to generate complementary ion types (e.g., c/z-ions).
- Charge Localization : Use bicyclic QAS scaffolds (e.g., 5-azoniaspiro[4.4]nonyl) to direct fragmentation toward specific peptide bonds.
- Data Integration : Leverage software tools to merge spectra from multiple fragmentation modes, enhancing sequence coverage .
Data Management and Reproducibility
Q. How should researchers manage and archive MS data from QAS-based experiments to ensure reproducibility?
- FAIR Principles : Adopt platforms like Chemotion ELN or RADAR4Chem for structured data storage, ensuring findability, accessibility, interoperability, and reusability.
- Metadata Annotation : Document CID parameters, QAS structures, and labeling protocols in detail.
- Public Repositories : Deposit raw spectra in databases like nmrXiv to support community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
